Phosphoric acid, calcium strontium salt
Description
Contextualization within Calcium Phosphate (B84403) Materials Science
Calcium phosphate (CaP) materials are the cornerstone of bioceramics for bone tissue engineering, primarily because their chemical composition closely resembles the mineral phase of natural bone. nih.govchemicalbook.com This family of compounds includes several distinct phases, such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), dicalcium phosphate dihydrate (DCPD, or brushite), and octacalcium phosphate (OCP). nih.govmdpi.com These materials are known for their excellent biocompatibility and osteoconductivity, meaning they provide a scaffold that supports bone growth. mdpi.com
The fundamental concept enabling the creation of phosphoric acid, calcium strontium salt is ionic substitution. nih.gov In this process, foreign ions with similar charge and ionic radii can replace the native ions in the crystal structure. nih.govnih.gov Strontium (Sr²⁺) is an ideal candidate to substitute for calcium (Ca²⁺) due to their identical +2 charge and location in the same group of the periodic table. nih.gov This substitution is not merely a simple replacement; it introduces controlled alterations to the material's properties. The larger ionic radius of strontium compared to calcium (1.12-1.13 Å for Sr²⁺ vs. 0.99-1.00 Å for Ca²⁺) causes a distortion and expansion of the crystal lattice. rsc.orgnih.govresearchgate.net This structural change, in turn, influences key characteristics like solubility, degradation rate, and mechanical strength. nih.govrsc.orgmdpi.com
Significance of Strontium Substitution in Phosphate Compounds
The deliberate substitution of strontium into calcium phosphate compounds is significant because it imparts specific biological functionalities beyond simple biocompatibility. mdpi.commdpi.com Strontium is a trace element found in the human body, with about 99% residing in bone tissue. nih.gov Research has shown that strontium ions play a dual role in bone metabolism: they simultaneously stimulate bone formation by osteoblasts (bone-building cells) and inhibit bone resorption by osteoclasts (bone-breaking-down cells). nih.govrsc.org This dual action is highly desirable for treating bone defects and diseases like osteoporosis. nih.govcapes.gov.br
The incorporation of strontium into the CaP lattice creates a biomaterial that can locally release these therapeutic ions as it gradually degrades in the body. mdpi.comnih.gov This localized delivery can enhance the recruitment, proliferation, and differentiation of bone-forming cells at the site of an implant. mdpi.commdpi.com Studies have demonstrated that strontium-substituted calcium phosphates can lead to improved cell adhesion, enhanced expression of osteogenic markers, and ultimately, more robust new bone formation compared to their pure calcium phosphate counterparts. mdpi.commdpi.comrsc.org The modification also affects the material's physical properties; for instance, strontium substitution can increase solubility and degradation rate, which can be tailored for specific clinical needs. nih.govrsc.org
The interest in strontium's role in bone health is not new. Early investigations into the chemical properties of bone and its mineral components laid the groundwork for understanding ionic substitutions. acs.org The chemical similarity between calcium and strontium made strontium an early subject of interest in biomineralization studies. nih.gov
A significant milestone that propelled strontium into the spotlight of biomaterials research was the clinical use of strontium ranelate, an oral drug developed for the treatment of post-menopausal osteoporosis. nih.govmdpi.comcapes.gov.br The success of this systemic therapy, which demonstrated strontium's ability to rebalance (B12800153) bone remodeling, inspired materials scientists to incorporate strontium directly into implantable biomaterials. nih.govnih.gov The goal was to achieve a localized therapeutic effect, delivering strontium ions directly to the bone defect site, thereby enhancing the performance of bone grafts, coatings, and cements. nih.govnih.gov This led to a surge in research from the early 2000s onwards, focusing on the synthesis and characterization of various strontium-substituted calcium phosphates. nih.gov
Current research on this compound is vibrant and multifaceted, focusing on optimizing these materials for clinical translation. A major trajectory involves developing biomaterials with controlled release kinetics. mdpi.com The concentration and release rate of strontium ions are critical, as the biological response is dose-dependent. mdpi.commdpi.com Researchers are exploring various synthesis methods, such as wet precipitation, hydrothermal synthesis, and continuous microwave-assisted flow synthesis, to create nanostructured materials with high surface areas for tailored ion release profiles. nih.govresearchgate.net
Another significant area of research is the fabrication of complex, three-dimensional structures for bone tissue engineering. This includes the development of:
Bone Cements: Injectable, self-hardening strontium-calcium phosphate cements are being designed for minimally invasive procedures to repair fractures, particularly in osteoporotic bone. nih.govrsc.orgfrontiersin.org These cements can offer improved mechanical strength and radiographic contrast while releasing biologically active strontium ions. nih.govrsc.org
Scaffolds: Highly porous scaffolds made from or coated with strontium-substituted calcium phosphates are being developed to guide tissue regeneration in large bone defects. nih.govresearchgate.netnewswise.com These scaffolds mimic the architecture of natural bone and support cell infiltration and vascularization. rsc.orgnewswise.com
Coatings: Applying thin coatings of strontium-substituted hydroxyapatite onto metallic implants (like titanium) is a strategy to improve their osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. mdpi.commdpi.com
Despite promising results, challenges remain. A key challenge is determining the optimal level of strontium substitution for different clinical applications, as excessive amounts can negatively impact material properties and cellular responses. nih.govmdpi.com Long-term in vivo studies are needed to fully understand the fate of these materials and the sustained effects of local strontium release. mdpi.com Furthermore, scaling up the synthesis of these advanced materials for commercial production while maintaining precise control over their properties is an ongoing engineering challenge. nih.gov Future research will likely focus on co-substitution, incorporating other therapeutic ions like magnesium, zinc, or silicon alongside strontium to create multifunctional biomaterials with enhanced regenerative capabilities. nih.govmdpi.com
Research Data on Strontium-Substituted Calcium Phosphates
| Strontium Content (mol. %) | Chemical Formula (Expected) | Effect on Unit Cell | Biological Response Highlight | Source |
|---|---|---|---|---|
| 0% (Control) | Ca₃(PO₄)₂ | Reference | Standard biocompatibility | mdpi.com |
| 3.33% | Ca₂.₉Sr₀.₁(PO₄)₂ | Volume expansion | Improved cell adhesion and proliferation | mdpi.comnih.gov |
| 16.67% | Ca₂.₅Sr₀.₅(PO₄)₂ | Further volume expansion | Enhanced cytocompatibility and cell adhesion | mdpi.comnih.gov |
| Material | Setting Time (minutes) | Compressive Strength (MPa) | Key Biological Effect | Source |
|---|---|---|---|---|
| Standard CPC | 2.2 | 11.21 | Osteoconductive | rsc.org |
| Strontium-Enhanced CPC (Sr-CPHC) | 20.7 | 45.52 | Enhanced osteogenic and angiogenic properties | rsc.org |
| Strontium-Modified CPC (SrCPC) | Lengthened setting times | Increased strength | Promotes osteoblast proliferation and differentiation | nih.govnih.gov |
Properties
CAS No. |
33636-14-5 |
|---|---|
Molecular Formula |
CaH2O8P2Sr |
Molecular Weight |
319.66 g/mol |
IUPAC Name |
calcium;strontium;hydrogen phosphate |
InChI |
InChI=1S/Ca.2H3O4P.Sr/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+2;;;+2/p-4 |
InChI Key |
IDTSARYDVQBDSQ-UHFFFAOYSA-J |
Canonical SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ca+2].[Sr+2] |
Origin of Product |
United States |
Synthesis Methodologies for Calcium Strontium Phosphate Compounds
Precipitation Techniques
Precipitation techniques are widely employed for the synthesis of calcium strontium phosphate (B84403) compounds, primarily due to their simplicity and scalability. These methods involve the reaction of soluble precursors in a liquid medium to form an insoluble product.
Wet Chemical Precipitation Routes
Wet chemical precipitation is a conventional and straightforward method for producing strontium-substituted calcium phosphates. This bottom-up approach typically involves the controlled mixing of aqueous solutions containing calcium, strontium, and phosphate ions. For instance, starting solutions of calcium nitrate (B79036) and strontium nitrate can be reacted with diammonium hydrogen phosphate. mdpi.comnih.gov The pH of the precursor solutions is a critical parameter, often maintained above 10 to facilitate the precipitation process. mdpi.com
While traditional wet precipitation methods can be time-consuming, sometimes requiring 12 hours or more, modern variations have been developed to enhance efficiency. nih.gov One such advancement is the continuous microwave-assisted flow synthesis (CMFS), which significantly reduces the reaction time to as little as five minutes. mdpi.comnih.gov This rapid synthesis technique has been successfully used to produce nanosized strontium-substituted calcium phosphates with high surface areas. mdpi.comnih.gov The resulting powders can be biphasic, containing both apatite and tricalcium phosphate (TCP), with the amount of TCP increasing with higher strontium content. nih.gov
The general process of wet chemical precipitation can be outlined as follows:
Preparation of precursor solutions containing calcium and strontium salts (e.g., nitrates) and a phosphate source (e.g., diammonium hydrogen phosphate). researchgate.net
Adjustment of the pH of the solutions. mdpi.com
Controlled mixing of the solutions to initiate precipitation. iaea.org
Aging of the precipitate, followed by washing, drying, and in some cases, calcination to obtain the final product. nih.gov
Sol-Gel Synthesis Approaches
The sol-gel method offers a versatile route for preparing amorphous calcium phosphate nanoparticles and strontium-doped phosphate-based glasses with a high degree of homogeneity and purity at mild synthetic conditions. nih.govdiva-portal.orgdiva-portal.orgnih.gov This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.
In a typical sol-gel synthesis of strontium-doped phosphate glasses, precursors such as calcium acetate (B1210297) and strontium acetate are dissolved in a suitable solvent. nih.gov A templating agent, like the non-ionic block copolymer P123, can be used to create a mesoporous structure. nih.gov The addition of a phosphorus precursor initiates the formation of a sol, which then undergoes gelation. The resulting gel is aged and then dried to produce the final material. nih.gov This technique allows for the precise control over the material's pore morphology and surface area. nih.gov
Key steps in the sol-gel synthesis of strontium-calcium phosphates include:
Dissolving calcium and strontium precursors in a solvent. nih.gov
Adding a phosphorus precursor to form a sol. diva-portal.org
Allowing the sol to gel at room temperature. nih.gov
Aging and drying the gel to obtain the final product. nih.gov
The sol-gel method has been shown to be a powerful tool for developing biomaterials with superior features, offering high reproducibility and the ability to achieve desired morphologies. diva-portal.orgdiva-portal.org
High-Temperature and Solid-State Reactions
High-temperature and solid-state reactions represent another major class of synthesis methodologies for producing crystalline and dense calcium strontium phosphate compounds. These methods typically involve the application of thermal energy and/or mechanical force to drive the reaction between solid precursors.
Mechanochemical Synthesis
Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, often through ball milling, to induce chemical transformations. acs.org This method has been successfully employed to synthesize strontium-substituted calcium orthophosphates. nih.gov The process involves the high-energy milling of precursor powders, leading to the formation of the desired compound at room temperature, thereby avoiding the need for high-temperature treatments and the use of solvents. acs.org
For example, a novel calcium-based Room temperature Stable Electride (RoSE) has been synthesized through the mechanochemical reduction of a Ca(II) tris(amide) complex with potassium. acs.org This demonstrates the capability of mechanochemical methods to produce unique and complex materials. The process can be performed using both low- and high-energy milling equipment. acs.org In situ monitoring techniques like Raman spectroscopy and synchrotron X-ray powder diffraction can be used to study the reaction kinetics in real-time. rsc.org
Thermal Treatment and Calcination Methods
Thermal treatment and calcination are crucial post-synthesis steps, and can also be considered a synthesis method in themselves, used to control the crystallinity, phase composition, and purity of calcium strontium phosphate compounds. nih.govresearchgate.net Calcination involves heating the material to high temperatures in a controlled atmosphere. nih.gov
The calcination temperature plays a significant role in the final properties of the material. For instance, heating strontium-doped hydroxyapatite (B223615) powders at temperatures above 1000°C can lead to the formation of β-tricalcium phosphate (β-TCP). nih.gov The calcination process can also remove impurities and unreacted precursors, such as nitrates, which typically degrade at temperatures above 500°C. nih.gov
Research has shown that calcination of strontium-doped nano-hydroxyapatite at 1200°C results in increased crystallinity and crystal growth. nih.gov The thermal stability of the synthesized powders can vary depending on the specific ions used for substitution. nih.gov Thermal decomposition of phosphogypsum, a source of calcium sulfate (B86663), can also be employed under reductive conditions to produce calcium oxide, which can then be used in further reactions to form calcium phosphates. polymtl.ca High-temperature calcination of phosphogypsum with coal in a fluidized bed reactor can yield calcium sulfide (B99878) and calcium silicate (B1173343) as solid-phase products. nih.gov
The table below summarizes the effect of calcination temperature on the phase composition of calcium phosphate materials.
| Sintering Temperature (°C) | Resulting Phases | Reference |
| 600 | Dicalcium phosphate (DCPD) transforms to Hydroxyapatite (HAp), which then converts to β-TCP, CPP, and CaO. | researchgate.net |
| 800 | HAp decomposes to β-TCP, CPP, CaO, and H₂O. | researchgate.net |
| 1000 | β-TCP becomes the major phase with residual HAp and CaO. | researchgate.net |
| 1200 | HAp decomposes into β-TCP and CaO. | mdpi.com |
Uniaxial Hot Pressing for Dense Materials
Uniaxial hot pressing is a sintering technique that involves the simultaneous application of heat and uniaxial pressure to a powder compact within a die. nih.gov This method is used to produce dense ceramic bodies with controlled microstructures and enhanced mechanical properties. nih.govresearchgate.net The applied pressure provides an additional driving force for densification, allowing for sintering at lower temperatures and shorter times compared to conventional sintering methods. nih.gov
This technique is particularly advantageous for processing materials with thermal instabilities, such as calcium phosphates, as it can prohibit grain coarsening. nih.gov Biphasic calcium phosphate (BCP) ceramics, consisting of a mixture of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have been successfully fabricated using hot pressing. researchgate.net By varying the sintering temperature, the relative amounts of HA and β-TCP in the final product can be controlled. researchgate.net For instance, increasing the hot pressing temperature from 700 to 900 °C leads to a decrease in the HA phase and a corresponding increase in the β-TCP phase. researchgate.net
The process typically involves placing the powder in a graphite (B72142) die and applying uniaxial pressure while heating the assembly in a vacuum or protective atmosphere. nih.gov This method has been shown to produce dense hydroxyapatite bodies with high relative densities. nih.gov
The following table presents data on the effect of hot pressing temperature on the properties of biphasic calcium phosphate.
| Hot Pressing Temperature (°C) | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| 800 | 4.86 ± 0.19 | 0.80 ± 0.01 | researchgate.net |
Advanced and Novel Synthesis Techniques
The development of advanced synthesis methodologies has enabled the production of calcium strontium phosphate compounds with tailored properties, such as specific particle sizes, morphologies, and release profiles for therapeutic ions. These novel techniques offer significant advantages over traditional methods, paving the way for more effective and sophisticated biomedical applications.
Ultrasonic Field-Assisted Synthesis of Nanocrystals
The application of an ultrasonic field during the synthesis of calcium strontium phosphate nanocrystals is a mild and simple method that can significantly influence the material's properties. scientific.net This technique, often referred to as sonochemistry, utilizes the acoustic cavitation generated by ultrasound waves to create localized hot spots with high temperature and pressure. These conditions promote the formation and growth of nanocrystals with unique characteristics.
Research has shown that ultrasonic-assisted synthesis can produce strontium-substituted hydroxyapatite (Sr-HAP) nanocrystals with smaller crystal sizes, larger specific surface areas, and a more homogeneous distribution compared to conventional methods. scientific.net The ultrasonic field can effectively reduce particle aggregation, leading to a more uniform dispersion of nanoparticles. atlantis-press.commdpi.com This is attributed to the micro-jets and shock waves generated by the collapse of cavitation bubbles, which break down agglomerates. mdpi.com
The parameters of the ultrasonic treatment, such as power and duration, play a crucial role in determining the final characteristics of the nanocrystals. For instance, studies on hydroxyapatite (HAP) have demonstrated that varying the ultrasonic power and time can control the morphology, phase composition, degree of crystallinity, and stoichiometry of the resulting nanoparticles. cambridge.org One study found that single-phase HAP crystals with high crystallinity could be obtained by applying ultrasonic irradiation at 280 W for 30 minutes. cambridge.org Another investigation highlighted that increasing the ultrasound energy led to a decrease in the particle size of HAP crystallites. hielscher.com
The process typically involves the dropwise addition of a phosphate-containing solution to a calcium-containing solution, which may also include a strontium source, under ultrasonic irradiation. atlantis-press.comcambridge.org The resulting milky white suspension is then treated in an ultrasonic reactor for a specific duration and power. cambridge.org The synthesized nanoparticles can be subsequently collected, washed, and dried. atlantis-press.com Some protocols may also include a calcination step at elevated temperatures to improve crystallinity. atlantis-press.com
Key Findings from Ultrasonic Synthesis Studies:
| Parameter | Observation | Reference |
| Crystal Size | Decreased with ultrasonic treatment | scientific.net |
| Specific Surface Area | Increased with ultrasonic treatment | scientific.net |
| Particle Distribution | More homogeneous with ultrasonic treatment | scientific.net |
| Agglomeration | Reduced due to ultrasonic cavitation | atlantis-press.commdpi.com |
| Crystallinity | Can be controlled by ultrasonic power and time | cambridge.org |
Centrifugal Spray Drying for Hollow Microspheres
Centrifugal spray drying is a versatile and scalable technique for producing hollow microspheres of calcium strontium phosphate. This method involves atomizing a precursor solution or suspension into fine droplets within a heated drying chamber. The rapid evaporation of the solvent from the droplets leads to the formation of hollow spherical particles. mdpi.com This technique offers several advantages, including a facile process, high controllability, and suitability for commercial-scale production. mdpi.com
The process parameters, such as the inlet temperature of the drying air, the rotational speed of the atomizer, and the feed rate of the precursor solution, significantly influence the characteristics of the resulting microspheres, including their size, bulk density, and morphology. mdpi.comresearchgate.net For instance, studies on polyacrylate hollow microspheres have shown that increasing the inlet temperature can lead to a larger average particle size and lower packing density. mdpi.com Conversely, increasing the atomizer speed generally results in a smaller average particle size. mdpi.com
While direct research on centrifugal spray drying of calcium strontium phosphate is specific, the principles can be extrapolated from studies on similar materials. The synthesis of hollow microspheres typically begins with the preparation of a stable precursor solution or slurry. researchgate.net This precursor is then fed into a centrifugal spray dryer. The atomized droplets are rapidly dried by hot air, leading to the formation of hollow microspheres. google.com The solid particles are then collected from the drying chamber.
The formation mechanism of the hollow structure is often attributed to the "hard-shell" or "blowing" mechanism. As the solvent evaporates from the surface of the droplet, a solid or highly viscous shell forms. The continued heating causes the entrapped solvent to vaporize, creating internal pressure that inflates the shell, resulting in a hollow interior.
Influence of Spray Drying Parameters on Microsphere Characteristics:
| Parameter | Effect on Microspheres | Reference |
| Inlet Temperature | Affects particle size and bulk density | mdpi.com |
| Atomizer Speed | Influences average particle size | mdpi.com |
| Feed Rate | Can impact the drying efficiency and final product | mdpi.com |
Preparation via Ionic Calcium Phosphate Cements
Injectable calcium phosphate cements (CPCs) offer a promising avenue for the in-situ formation of strontium-doped calcium phosphate scaffolds. These cements are typically composed of one or more reactive calcium phosphate powders that, when mixed with an aqueous solution, form a paste that can be injected into a defect site and will set and harden over time. nih.gov The setting reaction involves the dissolution of the initial powder phases and the subsequent precipitation of a new, less soluble calcium phosphate phase, often a calcium-deficient hydroxyapatite (CDHA). mdpi.com
The incorporation of strontium into CPCs can be achieved through several strategies. One common method is the partial substitution of calcium with strontium in the initial powder components. For example, strontium can be incorporated into α-tricalcium phosphate (α-TCP) or β-tricalcium phosphate (β-TCP) powders through solid-state reactions at high temperatures. mdpi.comrsc.org These strontium-doped powders are then used as the solid phase of the cement. Another approach involves replacing calcium-containing compounds in the cement formulation with their strontium analogues, such as substituting calcium carbonate with strontium carbonate. rsc.org
The addition of strontium has been shown to influence the setting time, mechanical properties, and biological performance of CPCs. mdpi.comrsc.org Studies have reported that strontium doping can prolong the setting time of the cement. mdpi.comrsc.org This is attributed to the larger ionic radius of strontium compared to calcium, which can affect the dissolution and precipitation kinetics during the setting process. mdpi.com Despite the longer setting times, strontium-doped CPCs can exhibit improved compressive strength. rsc.org
The microstructure of the set cement is also affected by strontium incorporation. The presence of strontium can influence the morphology of the precipitated apatite crystals, leading to the formation of different crystal shapes and sizes. mdpi.com For instance, some studies have observed that strontium-doped cements develop larger, less entangled needle-like crystals compared to their non-doped counterparts. mdpi.com
Effects of Strontium Incorporation on Calcium Phosphate Cements:
| Property | Observation | Reference(s) |
| Setting Time | Generally prolonged | mdpi.comrsc.org |
| Compressive Strength | Can be improved | rsc.org |
| Microstructure | Influences apatite crystal morphology | mdpi.com |
| Biological Properties | Enhanced osteogenic and angiogenic potential | rsc.org |
Biomimetic Mineralization Strategies
Biomimetic mineralization strategies aim to replicate the natural process of bone formation by inducing the deposition of calcium phosphate minerals on a substrate under conditions that mimic the physiological environment. These methods are particularly valuable for creating coatings on implants or for synthesizing materials with a close resemblance to the mineral component of bone.
A common biomimetic approach involves the use of simulated body fluid (SBF), an acellular solution with ion concentrations similar to human blood plasma. mdpi.comrsc.org By immersing a substrate in SBF, a layer of bone-like apatite can be deposited on its surface. nih.gov To synthesize strontium-doped calcium phosphate, modified SBF solutions are used where a portion of the calcium ions is replaced with strontium ions. mdpi.com
The process typically involves preparing a modified SBF (m-SBF) solution with the desired strontium concentration. mdpi.com A substrate, such as a polymer membrane or a scaffold, is then immersed in this solution for a specific period, allowing for the nucleation and growth of strontium-substituted calcium phosphate crystals on its surface. mdpi.com The properties of the resulting coating, such as its thickness and composition, can be controlled by factors like the immersion time and the ion concentrations in the m-SBF. mdpi.com
Research has demonstrated that this method can be used to fabricate hybrid materials, such as cellulose (B213188) acetate/strontium phosphate (CA/SrP) coatings. mdpi.com In these studies, the incorporation of strontium into the apatite layer was confirmed, and the resulting materials exhibited features that could be beneficial for bone regeneration. mdpi.com The morphology of the deposited crystals can vary, with some studies reporting the formation of spherical-like strontium-substituted hydroxyapatite particles. mdpi.com
Template-assisted conversion utilizes natural or synthetic porous materials as templates to guide the formation of calcium phosphate structures. Coral skeletons, due to their interconnected porous structure that resembles cancellous bone, are often used as templates. researchgate.net The conversion process typically involves a hydrothermal reaction where the calcium carbonate of the coral is transformed into a calcium phosphate phase.
To incorporate strontium, the hydrothermal conversion can be performed in a solution containing strontium ions. For example, coral can be hydrothermally treated with a solution of diammonium hydrogen phosphate and strontium nitrate. researchgate.net This process allows for the substitution of calcium ions with strontium ions in the newly formed hydroxyapatite structure, resulting in strontium-doped coralline hydroxyapatite. researchgate.net
Studies have shown that this method can successfully incorporate strontium into the coralline hydroxyapatite structure while preserving the natural porous architecture of the coral. researchgate.net The resulting strontium-doped scaffolds have been found to exhibit enhanced biological properties, suggesting their potential for bone tissue engineering applications. researchgate.net The amount of strontium incorporated can be controlled by the concentration of strontium in the reaction solution. researchgate.net
Another approach involves using other templates, such as bi-templates like collagen and citrate, to synthesize strontium-substituted hydroxyapatite nanoparticles with a high similarity to natural bone minerals. nih.gov These nanoparticles can then be used to fabricate scaffolds using techniques like 3D printing. nih.gov
Structural Characterization and Analytical Techniques
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a fundamental technique for analyzing the crystalline structure of materials. For calcium strontium phosphates, it provides crucial information on phase composition, lattice parameters, and the effects of ionic substitution.
XRD patterns are used to identify the specific crystalline phases present in a sample. In studies of strontium-substituted calcium phosphates, XRD analysis confirms the formation of various phases depending on the synthesis conditions and strontium content. For instance, in materials based on β-tricalcium phosphate (B84403) (β-TCP), XRD patterns have shown the presence of a unique crystalline phase with strontium substitution up to 80 atomic percent (at%). mdpi.com For samples prepared by chemical precipitation and subsequent sintering, a phase transformation from hydroxyapatite (B223615) (HA) to β-TCP can be observed, with HA often remaining the major phase. sci-hub.se In some preparations, phases such as strontium hydrogen phosphate (SrHPO₄) and even strontium oxide (SrO) have been identified alongside the primary calcium phosphate phase. researchgate.netresearchgate.net
The degree of crystallinity, which describes the structural order of a solid, is also assessed using XRD. The incorporation of strontium can influence this property. Some studies report that strontium-substituted calcium phosphate nanoparticles exhibit low crystallinity. nih.gov Conversely, other research indicates that doping with strontium can affect the degree of crystallinity in hydroxyapatite matrices. researchgate.net
The Rietveld method is a powerful technique for refining crystal structure information from powder XRD data. It allows for the precise determination of lattice parameters (the dimensions of the unit cell). nih.govresearchgate.net In the context of phosphoric acid, calcium strontium salt, Rietveld analysis has been employed to quantify structural changes resulting from the substitution of calcium ions (Ca²⁺) with strontium ions (Sr²⁺).
Research has consistently shown that the incorporation of strontium into the calcium phosphate crystal lattice leads to a linear increase in the lattice parameters. mdpi.comnih.gov This expansion is expected, given the larger ionic radius of Sr²⁺ (0.118 nm) compared to Ca²⁺ (0.100 nm). nih.gov Rietveld refinement of XRD data provides quantitative values for this expansion. For example, in one study, the structural parameters and phase contents of sintered calcium phosphate samples with varying strontium content were determined, highlighting the structural changes induced by the substitution. sci-hub.se
Table 1: Structural Parameters of Sintered Calcium Phosphate Samples with Varying Strontium Content Data derived from Rietveld refinement analysis.
| Sample Code | Strontium Content (mol%) | Phase Content (wt%) | Lattice Parameters (HA phase) | Lattice Parameters (β-TCP phase) |
| CP | 0 | HA: 95.8, β-TCP: 4.2 | a = 9.418 Å, c = 6.881 Å | a = 10.429 Å, c = 37.376 Å |
| 5Sr-CP | 5 | HA: 78.1, β-TCP: 21.9 | a = 9.427 Å, c = 6.885 Å | a = 10.435 Å, c = 37.391 Å |
| 15Sr-CP | 15 | HA: 66.5, β-TCP: 33.5 | a = 9.441 Å, c = 6.894 Å | a = 10.448 Å, c = 37.423 Å |
| 21Sr-CP | 21 | HA: 60.2, β-TCP: 39.8 | a = 9.452 Å, c = 6.901 Å | a = 10.461 Å, c = 37.458 Å |
| Source: Adapted from data presented in scientific studies. sci-hub.se |
The analysis of XRD peak broadening can yield information about the size of the coherent crystalline domains within a material. For strontium-substituted calcium phosphates, the mean dimensions of these domains exhibit a complex relationship with the level of strontium substitution.
Studies have shown that at relatively low levels of strontium substitution, there is a decrease in the coherent length of the perfect crystalline domains. nih.govresearchgate.net One investigation found that the mean coherent length decreases as strontium content increases up to approximately 50 at%, after which it begins to increase again up to 100 at% strontium. nih.gov This suggests that the initial introduction of the larger strontium ions disrupts the crystal lattice, leading to smaller, less ordered domains.
A key indicator of successful ionic substitution in a crystal lattice is the shifting of diffraction peaks in the XRD pattern. When strontium ions replace calcium ions in the phosphate structure, the expansion of the lattice constants causes the XRD peaks to shift to lower 2θ angles. This phenomenon is a direct consequence of Bragg's Law.
This peak shift has been widely reported in the literature as confirmation of strontium incorporation into the calcium phosphate network. researchgate.netresearchgate.net Studies on Sr-substituted octacalcium phosphate (OCP) and β-TCP have both noted a leftward shift in the XRD patterns compared to their non-substituted counterparts. mdpi.comresearchgate.net The magnitude of this shift is often proportional to the amount of strontium incorporated, providing a qualitative and sometimes quantitative measure of the substitution level. mdpi.com
Spectroscopic Investigations
Spectroscopic techniques probe the interaction of electromagnetic radiation with the material to reveal information about its chemical bonding and molecular structure.
FTIR spectroscopy is a vital tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific vibrational frequencies. scispace.com In calcium strontium phosphates, FTIR is primarily used to characterize the vibrations of the phosphate (PO₄³⁻) groups. nih.govmdpi.com
The "free" tetrahedral phosphate ion has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). researchgate.netpocketdentistry.com In a crystal lattice, the local symmetry can cause these modes to split or become active when they were previously inactive. pocketdentistry.com
A significant finding from FTIR analysis of strontium-substituted calcium phosphates is a general shift of the absorption bands, particularly those of the phosphate groups, toward lower wavenumbers (lower energy). mdpi.comnih.gov This shift is attributed to the expansion of the unit cell to accommodate the larger strontium ions, which increases the distance between anions and decreases the repulsive forces between them. nih.gov For example, in one study on Sr-substituted β-TCP, the symmetric stretching (ν₁) band of the phosphate group shifted from 943 cm⁻¹ in pure β-TCP to 936 cm⁻¹ in the sample with the highest strontium content. mdpi.com
Table 2: Characteristic FTIR Vibrational Modes for Phosphate Groups in Calcium Phosphate Structures
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| ν₄ PO₄³⁻ | 560 - 605 | O-P-O Bending (Asymmetric) |
| ν₁ PO₄³⁻ | ~940 - 965 | P-O Stretching (Symmetric) |
| ν₃ PO₄³⁻ | 1000 - 1110 | P-O Stretching (Asymmetric) |
| HPO₄²⁻ | ~1044 | Present in non-stoichiometric apatites |
| Source: Compiled from data in multiple spectroscopic studies. mdpi.comresearchgate.netresearchgate.net |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into the chemical structure and phase composition of materials. In the context of calcium strontium phosphates, Raman spectra are characterized by distinct bands corresponding to the vibrations of the phosphate (PO₄³⁻) group.
The primary and most intense band in the Raman spectra of calcium phosphate-based materials is the symmetric stretching mode (ν₁) of the P-O bond within the phosphate tetrahedron, typically observed near 960 cm⁻¹. nih.gov The exact position and shape of this band, along with other, less intense bands corresponding to the asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) modes, can differentiate between various calcium phosphate phases. nih.gov For instance, in solid solutions of strontium-calcium phosphate, γ-Ca₃₋ₓSrₓ(PO₄)₂, the wavenumbers of the ν₁, ν₂, ν₃, and ν₄ vibrational modes exhibit linear changes with increasing strontium content. iaea.org
Studies on strontium-substituted hydroxyapatite have shown that the incorporation of strontium can lead to the formation of biphasic mixtures, often containing β-tricalcium phosphate (β-TCP). researchgate.net Raman spectroscopy can detect the presence of β-TCP through characteristic peaks, such as a band around 948 cm⁻¹. researchgate.net The intensity of this peak can be correlated with the amount of the β-TCP phase present in the sample. researchgate.net For example, in heat-treated strontium-containing calcium-deficient apatites, a decrease in the intensity of the β-TCP related peaks with an increasing (Ca+Sr)/P molar ratio has been observed, indicating a reduction in the β-TCP phase content. researchgate.net
Interactive Data Table: Raman Vibrational Modes in Strontium-Calcium Phosphates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν₁ (symmetric stretch) | ~960 | Strongest band, characteristic of the PO₄³⁻ group. nih.gov |
| ν₂ (symmetric bend) | ~435 | Can distinguish between different phosphate phases. nih.gov |
| ν₃ (asymmetric stretch) | ~1075 | Sensitive to structural changes. nih.gov |
| ν₄ (asymmetric bend) | ~590 | Provides complementary structural information. nih.gov |
| β-TCP characteristic peak | ~948 | Indicates the presence of the β-tricalcium phosphate phase. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P MAS NMR, ¹H MAS NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environment of specific nuclei, such as ³¹P and ¹H, in calcium strontium phosphates. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra from powdered samples. iaea.org
³¹P MAS NMR provides detailed information about the different phosphate environments within the crystal structure. The chemical shift of the ³¹P nucleus is sensitive to the type of calcium phosphate phase, the degree of crystallinity, and the presence of ionic substitutions. nih.gov For instance, different crystalline phases like monetite (CaHPO₄) and pyrophosphate species exhibit distinct ³¹P chemical shifts. researchgate.net In studies of CaHPO₄, peaks at -1.59, -0.36, and 1.26 ppm have been observed, corresponding to different phosphorus sites in the structure. researchgate.net Upon heating, new peaks corresponding to diphosphate (B83284) species can appear at around -9 and -10.89 ppm. researchgate.net The chemical shifts in ³¹P MAS-NMR spectra of metaphosphate glasses have been shown to become less shielded with an increasing ratio of sodium to lithium, which is attributed to changes in the average electron density of the P-O bonds. capes.gov.br
¹H MAS NMR is used to investigate the environments of protons, which are often present in the form of hydroxyl (OH⁻) groups or in acidic phosphate groups (HPO₄²⁻). In monetite, for example, three distinct ¹H NMR peaks can be assigned to the crystallographically unique proton sites. researchgate.net In O-phospho-l-serine (Pser) and its calcium salt (CaPser), ¹H NMR peaks at 16.7 and 12.5 ppm are assigned to protons of the COOH and PO₃(OH) groups, respectively, while NH₃ resonances are observed at 8.2 ppm for both molecules. nih.gov
The combination of ³¹P and ¹H MAS NMR, often in two-dimensional correlation experiments, can reveal the spatial proximity between phosphorus and hydrogen atoms, providing valuable constraints for structural refinement. researchgate.netnih.gov
Interactive Data Table: Representative NMR Chemical Shifts in Calcium Phosphate Systems
| Nucleus | Compound/Phase | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ³¹P | CaHPO₄ | -1.59, -0.36, 1.26 | researchgate.net |
| ³¹P | Diphosphate species | -9.0, -10.89 | researchgate.net |
| ¹H | Pser (COOH) | 16.7 | nih.gov |
| ¹H | Pser (PO₃(OH)) | 12.5 | nih.gov |
| ¹H | Pser/CaPser (NH₃) | 8.2 | nih.gov |
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the electronic structure and local coordination environment of a selected atom. uu.nlwikipedia.orggeoscienceworld.org By tuning the X-ray energy to the absorption edge of an element (e.g., the Ca, Sr, or P K-edge), transitions of core-level electrons to unoccupied states can be observed. uu.nlwikipedia.org The resulting spectrum, particularly the features within about 50 eV of the absorption edge, is sensitive to the valence state, coordination geometry, and the identity of neighboring atoms. libretexts.org
For phosphate minerals, the P K-edge XANES spectra can be used to identify and quantify the different phosphate species present in a sample. nih.gov Linear combination fitting of the XANES spectra of an unknown sample with a library of spectra from known phosphate minerals can determine the relative proportions of each phase. nih.gov This has been applied to identify various calcium-phosphate minerals, including fluorapatite, β-tricalcium phosphate, and brushite, in complex samples. nih.gov
The shape of the absorption edge and the presence of pre-edge features can also be indicative of the local structure. For example, non-apatite calcium phosphates generally show lower intensity edge shoulders compared to apatites. uu.nl The energy of the absorption edge itself can also provide information about the oxidation state of the absorbing atom. uu.nl
Microscopic and Elemental Composition Analysis
Microscopic and elemental analysis techniques are essential for characterizing the morphology, microstructure, and elemental distribution of this compound. These methods provide visual and quantitative data on the particle shape, size, and the spatial arrangement of constituent elements.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a widely used technique to obtain high-resolution images of the surface topography of materials. In the study of calcium strontium phosphates, SEM reveals the morphology and microstructure of the synthesized particles or crystals.
Studies have shown that the incorporation of strontium can significantly influence the crystal morphology. For instance, the synthesis of calcium phosphate with varying levels of strontium doping can result in a transition from plate-like morphologies to petaloid and eventually to more symmetric pseudo-hexagonal or hexagonal crystals as the strontium content increases. diva-portal.orgfrontiersin.org In some cases, strontium-doped calcium phosphate nanoparticles have been observed to be approximately spherical with diameters in the range of 40-70 nm. mdpi.com The morphology of these materials can also be influenced by the synthesis conditions, such as pH. frontiersin.org
Interactive Data Table: Effect of Strontium on Calcium Phosphate Crystal Morphology
| Strontium Content | Observed Crystal Morphology | Reference |
|---|---|---|
| Low | Plate-like | diva-portal.org |
| Intermediate | Petaloid, Plate+Petaloid | diva-portal.org |
| High | Pseudo-hexagonal, Hexagonal | diva-portal.orgfrontiersin.org |
| Nanoparticles | Spherical (40-70 nm) | mdpi.com |
Transmission Electron Microscopy (TEM) for Nanostructure
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM and is capable of revealing the internal structure and nanostructural features of materials. nih.gov TEM is particularly useful for examining the size, shape, and crystallinity of nanoparticles. nih.gov
In the context of calcium strontium phosphates, TEM has been used to characterize the nanostructure of coatings and nanoparticles. For calcium phosphate coatings, TEM can reveal the presence of nanocrystals and their preferred orientation. researchgate.net Electron diffraction patterns obtained in the TEM can identify the crystalline phases present, such as hydroxyapatite. researchgate.net For strontium-incorporated mesoporous silica (B1680970) nanoparticles coated with calcium phosphate, TEM is used to visualize the morphology and size of the nanoparticles. nih.gov The technique can also be used to observe the distribution of different phases within a composite material. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Composition
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. wikipedia.org This allows for the identification and quantification of the elements present in a specific area of the sample. semanticscholar.orgyoutube.com
In the study of this compound, EDS is crucial for confirming the incorporation of strontium into the calcium phosphate structure and for determining the elemental composition and distribution. diva-portal.orgfrontiersin.orgmdpi.com EDS analysis can provide the atomic ratio of elements, such as the (Ca+Sr)/P ratio, which is important for identifying the specific phase of the calcium phosphate. mdpi.com For example, a (Ca+Sr)/P atomic ratio of approximately 2, along with the absence of hydroxyl groups, can be indicative of a tetracalcium phosphate compound. mdpi.com Elemental mapping with EDS can also visualize the distribution of calcium, strontium, and phosphorus within the sample's microstructure.
Interactive Data Table: Representative Elemental Composition from EDS/EDX
| Sample Description | Ca/P Ratio | (Ca+Sr)/P Ratio | Significance | Reference |
|---|---|---|---|---|
| Strontium-doped calcium phosphate | - | ~2 | Suggests tetracalcium phosphate phase | mdpi.com |
| Calcium phosphate with ~7.8% Sr | ~11.8 | - | Confirms Sr incorporation | diva-portal.org |
| Calcium phosphate with ~48.8% Sr | ~1.05 | - | Demonstrates high level of Sr substitution | diva-portal.org |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface topography of materials at the nanoscale. rsc.orgresearchgate.net For calcium strontium phosphate compounds, AFM reveals detailed information about surface features, including grain structure, irregularities, and roughness, which are critical for applications where surface interaction is key. nih.govresearchgate.netnih.gov
AFM imaging of calcium phosphate-based materials can visualize the growth hillocks and step features on a crystal surface. rsc.org Studies on related composite materials have used AFM to confirm the formation of continuous and chemically homogeneous layers. researchgate.net Topographical AFM images provide quantitative data on surface roughness, such as the root mean square (RMS) and average roughness (Rav). researchgate.net For instance, analysis of coated alloys has shown that immersion in solutions can lead to the growth of new layers, demonstrated by an increase in RMS and Rav values. researchgate.net AFM has successfully identified various microcrystals, including different forms of calcium phosphate, revealing detailed surface topology and lattice parameters. nih.gov In studies of biphasic calcium phosphate composites, AFM has been employed to show the surface topography, clearly distinguishing features like grain boundaries. researchgate.net
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) for Thermal Transitions (Tg, Tc)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and crystallization temperature (Tc). nih.govnist.gov
For phosphate-based glasses containing calcium and strontium, DSC analysis is crucial for characterizing their thermal properties. nih.gov The substitution of calcium with strontium in these glasses has a notable effect on their thermal behavior. As the strontium content increases, the crystallization temperature tends to decrease. nih.gov This is attributed to the lower electronegativity of strontium compared to calcium, which favors the formation of phosphate-based mineral phases. nih.gov
The table below presents data from a study on quaternary phosphate-based glasses, showing how the glass transition (Tg) and crystallization (Tc) temperatures change with varying strontium content.
| Glass Code | SrO (mol%) | CaO (mol%) | Glass Transition Temp (Tg) (°C) | Crystallization Temp (Tc) (°C) |
|---|---|---|---|---|
| P50_Ca35_Sr0 | 0 | 35 | 512 | 675 |
| P50_Ca25_Sr10 | 10 | 25 | 505 | 660 |
| P50_Ca15_Sr20 | 20 | 15 | 501 | 640 |
| P50_Ca0_Sr35 | 35 | 0 | 490 | 620 |
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are complementary techniques used to study the thermal behavior of materials. DTA measures the temperature difference between a sample and a reference material as they are heated, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events like phase transitions and reactions. worldoftest.comvbcop.orgslideshare.net TGA measures the change in mass of a sample as a function of temperature, indicating processes like dehydration or decomposition.
For strontium-substituted calcium phosphates, these methods provide insight into thermal stability. nih.gov The TGA curve of some calcium phosphate powders shows a slight mass loss, often around 0.6%, occurring at temperatures up to 500°C, which is typically due to the loss of adsorbed water. researchgate.net In the analysis of mixtures containing calcium and strontium oxalates (a related system), TGA shows that water of hydration is typically lost between 100°C and 250°C. youtube.com
The effect of strontium substitution on thermal stability can vary. Some studies report that strontium substitution can decrease the thermal stability of certain calcium phosphates, causing thermal processes to shift to lower temperatures. nih.gov For example, the heat treatment of strontium-substituted octacalcium phosphate can lead to the formation of a "collapsed OCP" phase at lower temperatures than the transition to apatite in pure OCP. nih.gov Conversely, other research on β-tricalcium phosphate suggests a stabilizing effect, with strontium substitution leading to a slight increase in the transition temperature to the α-form. nih.gov DTA curves for calcium oxalate (B1200264) monohydrate, a precursor for some calcium phosphates, show distinct endothermic and exothermic peaks corresponding to dehydration and decomposition steps. vbcop.orgresearchgate.net
| Material | Technique | Temperature Range (°C) | Observed Event | Finding |
|---|---|---|---|---|
| Strontium-Substituted OCP | TG-DTG | Up to 300 | Phase Transition | Reduced thermal stability compared to pure OCP. nih.gov |
| Strontium-Substituted β-TCP | DTA/TGA | > 1125 | Phase Transition (β to α) | Increased transition temperature, suggesting a stabilizing effect. nih.gov |
| Calcium/Strontium Oxalate Mixture | TGA | 100 - 250 | Dehydration | Loss of water of hydration from all metal oxalates. |
| Calcium Phosphate Powder | TGA | Up to 500 | Mass Loss | Weak mass loss (~0.6%) attributed to adsorbed water. researchgate.net |
Other Characterization Techniques
Surface Area and Porosity Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for measuring the specific surface area of materials. iitk.ac.in It involves the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. iitk.ac.in By analyzing the gas adsorption isotherm, the surface area and porosity of materials like calcium strontium phosphates can be determined. mdpi.comresearchgate.net
The surface area and porosity are critical properties, influencing factors such as dissolution rates and adsorption capacity. iitk.ac.in For nanosized strontium-substituted calcium phosphates, BET analysis is a key part of morphological characterization. mdpi.comresearchgate.net Research has shown that the incorporation of strontium can influence the surface area. In one study, as the concentration of strontium increased in strontium-substituted calcium phosphate nanostructures, the BET surface area was observed to decrease. nih.gov This was attributed to the larger ionic radius of strontium compared to calcium, which led to an increase in the resulting nanoparticle size. nih.gov
The table below presents findings from the BET analysis of pure and strontium-substituted calcium phosphate nanostructures.
| Sample ID | Strontium Added (wt%) | BET Surface Area (m²/g) |
|---|---|---|
| Pure CaP(HA) | 0 | 91.2 |
| Sr-CaP-1 | 5 | 85.4 |
| Sr-CaP-2 | 10 | 78.6 |
| Sr-CaP-3 | 15 | 70.1 |
Note: Data derived from a study on strontium-substituted calcium phosphate nanostructures. mdpi.comnih.gov
Gravimetric Studies for Mass and Volume Changes
Gravimetric analysis is a fundamental quantitative analytical technique used to determine the mass of a substance by precipitation, volatilization, or electro-analytical methods. In the context of this compound, gravimetric studies are crucial for accurately determining the content of its constituent ions: calcium (Ca²⁺), strontium (Sr²⁺), and phosphate (PO₄³⁻).
The analysis of calcium and strontium in a mixed system can be effectively performed by combining different gravimetric methods. researchgate.net One established approach involves the precipitation of both calcium and strontium ions from a solution as carbonates using a precipitating agent like ammonium (B1175870) carbonate. researchgate.net The resulting precipitate, a mixture of calcium carbonate and strontium carbonate, is then dried under controlled conditions (e.g., 200°C for 20 hours) to achieve a constant weight. researchgate.net This total mass of the carbonate precipitate is one key measurement. To differentiate the individual masses of calcium and strontium, a second, independent gravimetric analysis is performed on the original sample, such as precipitating the chloride ions in the system as silver chloride. By setting up and solving a system of simultaneous equations based on the total mass of the carbonate precipitate and the total amount of another component (like chloride), the individual content of calcium and strontium in the original material can be calculated with high accuracy, often with an absolute error of less than 0.5%. researchgate.net
Similarly, phosphoric acid content can be determined gravimetrically. A common method involves precipitating the phosphate ions as manganous ammonium phosphate (MnNH₄PO₄). kyoto-u.ac.jp The addition of a small quantity of hydroxylamine (B1172632) is sometimes necessary to prevent the co-precipitation of manganous acid, ensuring the purity of the desired precipitate. kyoto-u.ac.jp The resulting manganous ammonium phosphate is then filtered, washed, and heated to convert it to a stable, weighable form, manganese pyrophosphate (Mn₂P₂O₇), from which the mass of the phosphate in the original sample can be calculated.
These gravimetric techniques are vital for characterizing the stoichiometry of this compound, and for studying changes in mass that may occur due to processes like ion leaching or material degradation over time. For instance, column leaching experiments on related materials like phosphogypsum have been used to evaluate the leaching of calcium and strontium under various conditions, providing data on the material's stability. nih.gov
Radiopacity Assessment
Radiopacity is a critical property for biomaterials used in medical and dental applications, as it allows the material to be distinguished from surrounding tissues on radiographs. This is essential for monitoring the placement and performance of implants. nih.govresearchgate.net The incorporation of strontium into calcium phosphate-based materials has been shown to significantly enhance their radiopacity, as strontium has a higher atomic number than calcium and thus absorbs more X-rays. researchgate.net
Studies have demonstrated that adding strontium compounds to calcium phosphate cements (CPCs) improves their visibility on X-ray images. For example, brushite cements containing 10 wt% of water-soluble strontium halides (like strontium chloride, strontium bromide, or strontium iodide) exhibited radiopacity equal to or higher than that of commercial radiopaque cements. researchgate.netnih.gov Similarly, the addition of strontium ranelate to CPC has been proven to be an effective radiopacifying agent. Research indicates that with a strontium ranelate content of more than 5 wt%, the radiopacity of the cement becomes significantly higher than that of cortical bone. nih.govresearchgate.net Another study found that incorporating 20% strontium polyphosphate also enhanced the radiopaque ability of CPC.
The radiopacity of materials is typically quantified by comparing their X-ray attenuation to that of a standard material, usually aluminum (Al), and is expressed as an equivalent thickness in millimeters of aluminum (mm Al). The International Organization for Standardization (ISO) standard 6876 specifies that endodontic materials should have a minimum radiopacity of 3 mm Al. mdpi.comresearchgate.net Research on various calcium-based cements provides a benchmark for these values. For instance, some bioceramic sealers have reported radiopacity values ranging from 3.34 mm Al to as high as 11.26 mm Al. researchgate.netnih.gov
The data below, compiled from various studies, illustrates the effect of adding strontium-containing compounds on the radiopacity of calcium phosphate cements.
Table 1: Effect of Strontium Additives on Calcium Phosphate Cement (CPC) Radiopacity
| Material Composition | Key Finding | Source(s) |
|---|---|---|
| CPC with 10 wt% Strontium Halides (SrCl₂, SrBr₂, SrI₂) | Radiopacity was equal to or greater than commercial radiopaque cements. | researchgate.netnih.gov |
| CPC with >5 wt% Strontium Ranelate | Radiopacity was significantly improved and higher than that of cortical bone. | nih.govresearchgate.net |
Table 2: Comparative Radiopacity Values of Various Materials
| Material | Radiopacity (mm Al) | Source(s) |
|---|---|---|
| Cortical Bone | Lower than CPC with >5 wt% Strontium Ranelate | nih.govresearchgate.net |
| Dentin | ~1.0 mm Al | researchgate.net |
| Enamel | ~2.0 mm Al | researchgate.net |
| ISO 6876 Minimum Requirement | 3.0 mm Al | mdpi.comresearchgate.net |
| Biodentine (a calcium silicate-based material) | 2.29 - 3.75 mm Al | researchgate.netnih.gov |
| Endosequence BC Sealer (a bioceramic material) | 3.84 mm Al | nih.gov |
| AH Plus (an epoxy resin-based sealer) | 6.90 mm Al | nih.gov |
This enhancement in radiopacity makes this compound a promising candidate for use in minimally invasive surgeries where clear visualization of the implanted material is crucial for successful outcomes. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Varies (mixed salt) |
| Silver chloride | AgCl |
| Strontium bromide | SrBr₂ |
| Strontium carbonate | SrCO₃ |
| Strontium chloride | SrCl₂ |
| Strontium iodide | SrI₂ |
| Strontium polyphosphate | (Sr(PO₃)₂)n |
| Strontium ranelate | C₁₂H₆N₂O₈SSr₂ |
| Aluminum | Al |
| Ammonium carbonate | (NH₄)₂CO₃ |
| Calcium carbonate | CaCO₃ |
| Hydroxylamine | NH₂OH |
| Manganous ammonium phosphate | MnNH₄PO₄ |
| Manganese pyrophosphate | Mn₂P₂O₇ |
Crystallography and Ionic Substitution Mechanisms
Crystal Structure Adaptations in Apatite Systems
Apatite, a class of phosphate (B84403) minerals, possesses a crystal lattice that can accommodate various ionic substitutions. When strontium (Sr²⁺) replaces calcium (Ca²⁺), the structural framework must adapt to the differences in ionic size and charge distribution.
The hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂] lattice features two distinct crystallographic sites for calcium ions: the Ca(I) (or Ca1) site and the Ca(II) (or Ca2) site. sci-hub.se The Ca(I) ions are located in columns parallel to the c-axis, while the Ca(II) ions are arranged in triangles around the hydroxyl channels. The question of which site strontium preferentially occupies is a subject of detailed investigation, with findings often depending on the concentration of the substituent.
Several studies indicate that at higher concentrations, strontium shows a preference for the Ca(II) site. researchgate.netmdpi.comrsc.org In contrast, at lower concentrations (e.g., less than 5 at%), Sr²⁺ may preferentially occupy the Ca(I) site. mdpi.com Other research suggests a simultaneous substitution at both Ca(I) and Ca(II) sites. sci-hub.se Rietveld refinement analyses have been employed to resolve this, with some studies concluding that Sr²⁺ preferentially replaces Ca²⁺ at the Ca(II) site. rsc.orgsci-hub.se This preferential occupancy is significant as it influences the local structural environment, including the distortion of phosphate tetrahedra and the positioning of hydroxyl groups within the lattice. rsc.org
A primary consequence of substituting calcium with strontium is the expansion of the crystal lattice. This is a direct result of the difference in their ionic radii; the Sr²⁺ ion (ionic radius ≈ 1.18 Å or 0.118 nm) is significantly larger than the Ca²⁺ ion (ionic radius ≈ 1.00 Å or 0.100 nm). mdpi.comnih.gov
This substitution causes a monotonous and linear increase in the lattice parameters (both a and c axes) and the unit cell volume, a phenomenon consistent with Vegard's law for solid solutions. sci-hub.semdpi.comsci-hub.se The expansion of the lattice is a clear indicator that strontium ions have been successfully incorporated into the apatite structure. sci-hub.sesci-hub.se This structural expansion can, in turn, influence the material's properties, such as its solubility. sci-hub.se
Below is a table illustrating the effect of strontium substitution on the lattice parameters of hydroxyapatite, as determined by Rietveld refinement in one study.
| Sample (Sr mol%) | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |
| 0 (HA) | 9.421 | 6.881 | 528.8 |
| 5 | 9.432 | 6.887 | 530.4 |
| 10 | 9.445 | 6.894 | 532.3 |
| 20 | 9.468 | 6.908 | 535.8 |
| Data derived from studies on Sr-substituted hydroxyapatite. sci-hub.se |
The introduction of strontium into the apatite lattice can also modify the material's crystallinity. The effects appear to be dependent on the concentration of strontium. Studies have shown that at lower levels of substitution (e.g., 0.3% and 1.5% Sr-HA), the crystallinity is comparable to that of pure hydroxyapatite. researchgate.net However, at significantly higher concentrations, such as 15% Sr-HA, a dramatic reduction in crystallinity has been observed. researchgate.net This decrease in crystallinity at high doping levels may suggest a change in the fundamental crystal structure. researchgate.net In other investigations, it was noted that while magnesium substitution decreased crystallinity, strontium substitution did not significantly affect it. rsc.org
Formation of Mixed Calcium-Strontium Phosphate Phases
Beyond simple substitution in a single-phase structure, the interaction between calcium, strontium, and phosphate ions can lead to the formation of distinct mixed-cation phosphate phases and solid solutions.
A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal structure of the solvent material is maintained. In the case of calcium-strontium phosphates, strontium can replace calcium in the hydroxyapatite structure across the entire compositional range, from pure hydroxyapatite to pure strontium hydroxyapatite [Sr₁₀(PO₄)₆(OH)₂]. mdpi.comnih.gov This complete and continuous solid solution series is possible due to the chemical similarity and identical charge of Ca²⁺ and Sr²⁺ ions. nih.gov The formation of this solid solution is characterized by a linear expansion of the lattice constants as the strontium content increases, which serves as primary evidence of its formation. mdpi.com Similarly, strontium can be incorporated into the β-tricalcium phosphate (β-TCP) structure in large amounts (up to about 80 at%), also causing a linear expansion of the cell parameters. mdpi.com
Research into the synthesis of calcium-strontium phosphates often results in multiphasic materials, particularly when prepared via high-temperature methods. Depending on the initial stoichiometry and synthesis conditions, various mixed phases can be identified.
Strontium-Substituted Hydroxyapatite (Sr-HA): As discussed, this is a common phase where Sr²⁺ replaces Ca²⁺ in the Ca₁₀(PO₄)₆(OH)₂ structure. Compositions such as Ca₆Sr₄(PO₄)₆(OH)₂ represent a specific stoichiometry within this solid solution series. The pure strontium end-member, Strontium Hydroxyapatite [Sr₁₀(PO₄)₆(OH)₂], is isomorphous with its calcium counterpart. mdpi.com
Strontium-Substituted β-Tricalcium Phosphate (Sr-β-TCP): Strontium can substitute for calcium in β-Ca₃(PO₄)₂. This substitution can actually have a stabilizing effect on the β-TCP structure. researchgate.net The formation of biphasic mixtures containing both Sr-HA and Sr-β-TCP is frequently reported. rsc.orgresearchgate.netsci-hub.se The relative amounts of these two phases can be controlled by adjusting the initial strontium content during synthesis. sci-hub.se
Other Mixed Phases: While specific discrete compounds like Ca₂Sr(PO₄)₂ are part of the broader Ca₃(PO₄)₂–Sr₃(PO₄)₂ system, much of the recent materials research focuses on the formation of biphasic composites of hydroxyapatite and tricalcium phosphate. rsc.org Studies have shown that increasing strontium content in calcium-deficient apatite precursors can alter the phase ratio of HA to β-TCP in the final sintered product. sci-hub.se For example, adding strontium to calcium-deficient apatite has been shown to decrease the amount of β-TCP formed upon heating. rsc.org
Nonstoichiometric Compositions and Vacancy Formation
The crystal structure of apatite, the family to which phosphoric acid, calcium strontium salt belongs, is remarkably tolerant of compositional variations. semanticscholar.org This flexibility allows for the formation of nonstoichiometric compounds, which deviate from the ideal chemical formula, and the creation of vacancies within the crystal lattice. semanticscholar.org Nonstoichiometry in strontium-substituted calcium hydroxyapatite is typically defined by the (Ca+Sr)/P molar ratio, which for a stoichiometric compound is 1.67. nih.gov
Calcium-Deficient and Calcium-Rich Compositions
Non-stoichiometry can manifest as either a deficiency or an excess of cations relative to the phosphate groups.
Calcium-Deficient Apatite (CDAp): These compounds possess a (Ca+Sr)/P ratio below 1.67. rsc.orgmdpi.com The charge imbalance resulting from the cation deficiency is primarily compensated by the protonation of phosphate groups, where a PO₄³⁻ ion is replaced by an HPO₄²⁻ group. mdpi.com For instance, a composition with a Ca/P ratio of 1.5 can be represented by the formula Ca₉HPO₄(PO₄)₅(OH). mdpi.com A further decrease in the (Ca+Sr)/P ratio necessitates additional charge compensation mechanisms. This can lead to the formation of vacancies in the hydroxyl columns that run parallel to the c-axis of the crystal, creating an empty hydroxyl channel to maintain electroneutrality. mdpi.com These vacancies may subsequently be occupied by water molecules. mdpi.com Such calcium-deficient structures can be synthesized intentionally; for example, studies have utilized calcium-deficient apatite with a Ca/P ratio of 1.60 as a starting material for strontium substitution. nih.gov
Calcium-Rich Apatite (CRIAp): When the (Ca+Sr)/P ratio is greater than 1.67, the apatite is considered calcium-rich. rsdjournal.org However, there is a critical limit to the number of excess cations the apatite lattice can accommodate. Research has shown that when the (Ca+Sr)/P molar ratio exceeds 1.75, there are insufficient phosphate (PO₄³⁻) ions to incorporate the surplus cations into the apatite structure. nih.govrsc.org This leads to the formation and precipitation of a secondary phase, typically calcium oxide (CaO) or strontium oxide. nih.govrsdjournal.orgrsc.org
Vacancy Formation Mechanisms
Vacancies, or empty lattice sites, are intrinsic to non-stoichiometric compositions and can also be induced through other substitution mechanisms. While the substitution of Ca²⁺ by Sr²⁺ is isovalent (ions with the same charge) and does not in itself create vacancies for charge balance, the apatite structure's ability to host heterovalent ions (ions with different charges) provides a key pathway for vacancy formation. semanticscholar.orgrsc.org
The incorporation of strontium and the presence of non-stoichiometry have a direct impact on the crystal's structural parameters. The substitution of the smaller Ca²⁺ ion (ionic radius ~0.100 nm) with the larger Sr²⁺ ion (ionic radius ~0.118 nm) systematically increases the lattice parameters and unit cell volume. nih.govnih.gov This expansion and the general disorder from non-stoichiometry can also lead to significant distortion of the PO₄ tetrahedra and the arrangement of OH groups within the lattice. nih.govrsc.org
Interactive Data Table: Effect of Ionic Substitution on BCP Lattice Parameters
The following table, derived from studies on biphasic calcium phosphate (BCP), illustrates how ionic substitution affects the lattice constants of the hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) phases. The addition of the larger Sr²⁺ ion increases the lattice parameters, while subsequent co-doping with the smaller Mg²⁺ ion leads to a contraction relative to the Sr-doped material. nih.gov
| Material Code | Description | Phase | a-Lattice Constant (Å) | c-Lattice Constant (Å) |
|---|---|---|---|---|
| BCP | Undoped | HA | 9.421 | 6.881 |
| β-TCP | 10.425 | 37.360 | ||
| BCP-6Sr | 6 at.% Sr-doped | HA | 9.445 | 6.901 |
| β-TCP | 10.465 | 37.531 | ||
| BCP-6Sr2Mg | 6 at.% Sr, 2 at.% Mg-doped | HA | 9.430 | 6.890 |
| β-TCP | 10.431 | 37.402 |
Theoretical and Computational Investigations
First-Principles Calculations (e.g., Density Functional Theory)
First-principles calculations, rooted in quantum mechanics and particularly Density Functional Theory (DFT), allow for the investigation of material properties without empirical parameters. These calculations have been instrumental in elucidating the structural, electronic, and thermodynamic characteristics of calcium strontium phosphates.
First-principles calculations are crucial for predicting the structural stability of calcium strontium phosphates. The substitution of calcium (Ca²⁺, ionic radius ~1.00 Å) with the larger strontium ion (Sr²⁺, ionic radius ~1.18 Å) induces significant changes in the crystal lattice. mdpi.com
Theoretical studies have investigated Sr²⁺ substitution in various calcium phosphate (B84403) phases, including hydroxyapatite (B223615) (HA), octacalcium phosphate (OCP), α-tricalcium phosphate (α-TCP), and β-tricalcium phosphate (β-TCP). acs.orgnih.govacs.org Calculations of defect formation energies reveal the preferential sites for strontium substitution. acs.orgnih.gov For instance, in α-TCP, Sr is predicted to substitute for calcium preferentially at the M(5), M(11), and M(17) cation sites. acs.org In β-TCP, Sr exhibits a strong preference for the Ca(4) site and avoids the Ca(5) site. dntb.gov.ua First-principles calculations suggest that it is more favorable for Sr²⁺ ions to be substituted in the OCP structure than in hydroxyapatite. mdpi.comacs.orgnih.gov
The dynamic stability of these crystal structures is often assessed through the calculation of phonon dispersion curves. The absence of imaginary (negative) frequencies across the entire Brillouin zone in these calculations indicates that the structure is dynamically stable. rsc.orgresearchgate.net DFT calculations have confirmed the dynamic stability of various strontium apatites, such as Sr₁₀(PO₄)₆X₂ (where X = F, Cl, Br). rsc.org
| Calcium Phosphate Phase | Predicted Preferential Sr²⁺ Substitution Sites | Reference |
|---|---|---|
| α-Tricalcium Phosphate (α-TCP) | M(5), M(11), M(17) | acs.org |
| β-Tricalcium Phosphate (β-TCP) | Ca(4) | dntb.gov.ua |
| Hydroxyapatite (HA) | M(2) site at high concentrations, M(1) site at low concentrations | mdpi.com |
| Octacalcium Phosphate (OCP) | Substitution is energetically more favorable than in HA | mdpi.comacs.orgnih.gov |
The electronic structure dictates the electrical and optical properties of a material. First-principles calculations are used to determine the band structure and density of states (DOS) for calcium strontium phosphates. These calculations consistently show that strontium-containing apatites are insulators, characterized by a large energy gap between the valence and conduction bands. rsc.org
For strontium apatites like Sr₁₀(PO₄)₆X₂ (X = F, Cl, Br), DFT calculations reveal that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by Sr 5s and P 3s states. rsc.org The substitution of different halide ions (F, Cl, Br) influences the band gap, with a general trend of the gap decreasing from fluoroapatite to bromoapatite. rsc.org This modification of the electronic structure is a key aspect of tuning the material's properties for specific applications. The even-odd number of valence electrons in dopant atoms can drastically modify the electronic properties, potentially inducing metallic features or preserving semiconducting characteristics. arxiv.org
| Compound | Calculated Band Gap (eV) | Reference |
|---|---|---|
| Sr₁₀(PO₄)₆F₂ (Sr-FAP) | ~5.5 | rsc.org |
| Sr₁₀(PO₄)₆Cl₂ (Sr-ClAP) | ~5.3 | rsc.org |
| Sr₁₀(PO₄)₆Br₂ (Sr-BrAP) | ~5.1 | rsc.org |
Vibrational spectroscopy (Infrared and Raman) is a powerful experimental technique for material characterization. DFT and density functional perturbation theory (DFPT) provide the theoretical foundation for interpreting these spectra by calculating the vibrational frequencies and modes of the crystal lattice. rsc.orgresearchgate.net Phonons, the quantized modes of vibration, are described by phonon dispersion curves, which plot vibrational frequency against the wave vector in the Brillouin zone. libretexts.org
Phonon dispersion calculations are also a critical tool for assessing structural stability. As mentioned, a crystal is considered dynamically stable if no imaginary phonon frequencies are found in its dispersion curves. rsc.orgresearchgate.net DFPT calculations have been successfully used to predict the full phonon dispersions, including the longitudinal optical-transverse optical (LO-TO) splitting, for various strontium apatites, confirming their stability. rsc.org
| Phosphate Phase | Vibrational Mode | Observed Effect of Sr Substitution | Reference |
|---|---|---|---|
| β-Tricalcium Phosphate (β-TCP) | Phosphate symmetric stretching | Shift to lower wavenumbers | dntb.gov.ua |
| Hydroxyapatite (HA) | Phosphate absorption band | Shift to lower energies | mdpi.com |
| Strontium Apatites (Sr-FAP, Sr-ClAP, Sr-BrAP) | General vibrational frequencies | Decrease from F to Cl to Br analogues | rsc.org |
Thermodynamic modeling provides essential data on the stability and feasibility of forming calcium strontium phosphate compounds. Using first-principles calculations combined with quasi-harmonic approximation (QHA), thermodynamic functions such as formation enthalpy, Helmholtz free energy, entropy, and specific heat can be predicted. rsc.orgresearchgate.net
The standard enthalpy of formation (ΔH°f) is a key indicator of a compound's stability. Calculations for strontium apatites Sr₁₀(PO₄)₆X₂ show that the thermal stability decreases in the order F > Cl > Br. rsc.org Thermodynamic modeling of the Ca₁₀(PO₄)₆(OH)₂ – Sr₁₀(PO₄)₆(OH)₂ binary system has been performed to predict the thermodynamic functions of the resulting solid solutions. researchgate.net Such models are crucial for understanding the integration of strontium into hydroxyapatite structures. researchgate.net While strontium substitution in some calcium phosphate phases can decrease their thermal stability, studies on Sr-substituted HA have shown that its crystal lattice can remain stable up to 1300 °C, similar to stoichiometric HA. researchgate.net
| Compound | Property | Calculated Value | Reference |
|---|---|---|---|
| Sr₁₀(PO₄)₆F₂ | Formation Enthalpy (kJ/mol) | -13615.8 | rsc.org |
| Sr₁₀(PO₄)₆Cl₂ | Formation Enthalpy (kJ/mol) | -13410.5 | rsc.org |
| Sr₁₀(PO₄)₆Br₂ | Formation Enthalpy (kJ/mol) | -13299.7 | rsc.org |
Modeling of Surface Interactions
The interaction of a material's surface with its environment is critical, especially for biomaterials. Modeling these surface interactions helps in understanding phenomena like protein adsorption, cell adhesion, and the formation of interfacial layers.
The bond between a calcium strontium phosphate material and another phase (e.g., a metallic implant, a polymer fiber, or biological tissue) is governed by several mechanisms. These generally include mechanical interlocking, chemical reactions, and physical adhesion (electrostatic and van der Waals forces). mdpi.comresearchgate.net
Modeling is employed to understand and predict the strength and nature of this interfacial bond. For instance, in fiber-reinforced calcium phosphate cements, micromechanical pull-out experiments are combined with numerical simulations to characterize the interfacial properties. nih.gov These computational models can predict the different phases of the pull-out response, including the elastic behavior, debonding, and frictional pull-out, which are determined by the interfacial bonding strength. nih.gov The surface roughness of a substrate is a key parameter in mechanical interlocking, and mathematical models can be established to relate roughness to the coating's adhesion strength. mdpi.com By understanding these mechanisms through modeling, the interface can be engineered to optimize the mechanical performance of composite materials.
Surface Adsorption Theories and Mechanisms
The adsorption of strontium onto calcium phosphate surfaces is a critical aspect of the compound's behavior in aqueous environments. The primary mechanism proposed is the substitution of Ca²⁺ ions with Sr²⁺ ions on the crystal surface. nih.govresearchgate.netresearchgate.net This ion-exchange process is facilitated by the chemical similarity and comparable ionic radii of strontium (Sr²⁺, 0.118 nm) and calcium (Ca²⁺, 0.100 nm). nih.govmdpi.com
Theoretical models, including surface complexation and adsorption isotherms, are employed to describe this phenomenon. umich.edunih.gov The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium sorption data. nih.govfrontiersin.org The Langmuir model, in particular, has been shown to fit experimental data well, suggesting monolayer adsorption onto a surface with a finite number of identical sites. nih.govfrontiersin.org This indicates a high affinity between the strontium ions and the hydroxyapatite-based surface. nih.gov The adsorption process can also be influenced by factors such as pH and temperature. frontiersin.org
Some studies propose that strontium adsorption involves more than simple surface exchange, potentially including dissolution of the original surface followed by the re-precipitation of a new strontium-substituted phase. jamt.ir First-principles calculations further elaborate on these mechanisms, indicating that strontium substitution can be more energetically favorable in precursor phases like octacalcium phosphate (OCP) than in the more stable hydroxyapatite (HAp), suggesting strontium plays a role during the initial nucleation and growth of the crystals. scispace.comacs.org
| Adsorption Model | Parameter | Reported Value | Source |
|---|---|---|---|
| Langmuir | Maximum Adsorption Capacity (q_max) | 93.63 ± 3.25 mg/g | nih.gov |
| Langmuir Constant (K_L) | Data not specified | nih.gov | |
| Freundlich | Freundlich Constant (K_F) | Data not specified | nih.gov |
| Adsorption Intensity (1/n) | Below 1 | nih.gov |
Dissolution Kinetics and Mechanisms
Stoichiometric and Non-Stoichiometric Dissolution Models
The dissolution of calcium phosphate-based materials is rarely a simple process. It can be categorized as either stoichiometric (congruent) or non-stoichiometric (incongruent). Stoichiometric dissolution occurs when the solid dissolves in such a way that the ratio of ions released into the solution is identical to the ratio within the bulk solid. However, for many calcium phosphates, particularly hydroxyapatite, dissolution is often non-stoichiometric. nih.gov
Hydroxyapatite is known to be a compound of variable composition, existing over a range of Ca/P ratios. nih.gov Consequently, equilibration with an aqueous solution often leads to the formation of a surface layer with a different composition from the bulk material, resulting in the incongruent release of ions. nih.gov
Influence of Strontium on Dissolution Rates and Mechanisms
The effect of strontium substitution on the dissolution rate of calcium phosphates is a subject of extensive research, with some findings appearing contradictory. The influence seems to depend heavily on the strontium concentration, the specific phase of the calcium phosphate, and the surrounding environmental conditions.
One body of research indicates that strontium substitution increases the dissolution rate and solubility. researchgate.nethku.hknih.gov The proposed mechanism is that the incorporation of the larger Sr²⁺ ion in place of the smaller Ca²⁺ ion causes expansion and distortion within the crystal lattice. mdpi.comresearchgate.netnih.gov This structural destabilization makes the compound more susceptible to dissolution. mdpi.comresearchgate.net Studies have demonstrated a clear trend where solubility steadily increases with higher levels of strontium substitution. hku.hk
| Material (Sr Substitution Level) | Final pH (after dissolution) | Interpretation | Source |
|---|---|---|---|
| HAp (0% Sr) | ~7.0 | Baseline solubility | hku.hk |
| Sr10-HAp (10% Sr) | ~6.8 | Lower final pH indicates greater dissolution (release of HPO₄²⁻ which consumes OH⁻), hence increased solubility with increased Sr content. | hku.hk |
| Sr40-HAp (40% Sr) | ~6.3 | hku.hk | |
| Sr-HAp (100% Sr) | ~5.7 | hku.hk |
Conversely, other studies report that the presence of strontium can inhibit or retard the dissolution rate of hydroxyapatite. umich.edunih.gov A physical model proposed by Dedhiya et al. suggests that this inhibition is not due to simple ion-exchange but rather the formation of a distinct and potentially more stable calcium-strontium apatite surface complex, such as Ca₆Sr₄(PO₄)₆(OH)₂, which then governs the dissolution kinetics. umich.eduescholarship.org This complex may act as a passivating layer, slowing further dissolution of the underlying material. Strontium ions in the solution have also been found to inhibit the growth rate of CaHA, with the effect being more pronounced on pure CaHA than on strontium-containing HAp. nih.gov This dual role highlights the complexity of the system, where strontium incorporated into the lattice may increase solubility, while strontium present in the solution may inhibit dissolution.
Advanced Material Concepts and Research Directions
Design and Engineering of Calcium Strontium Phosphate (B84403) Composites
The creation of composite materials allows for the combination of desirable properties from different constituent materials, leading to enhanced performance. For calcium strontium phosphate, this often involves blending it with polymers or incorporating it into glass-based systems.
Polymer/Ceramic Composites
The integration of calcium strontium phosphate into polymer matrices is a key strategy for developing advanced composites. These materials leverage the properties of the ceramic, such as its bioactivity, with the processability and mechanical characteristics of polymers.
A notable example involves the development of light-cured dental composites. In one study, tristrontium phosphate (TSrP) was combined with monocalcium phosphate monohydrate (MCPM) as reactive fillers within a dimethacrylate monomer matrix. The powder phase of these experimental composites contained a dental glass, along with 15 wt% TSrP and 10 wt% MCPM. The inclusion of these phosphate fillers led to a decrease in monomer conversion from 76% to 64%, but this was still higher than the 54% conversion of a commercial control composite. A significant outcome was the increase in water sorption-induced expansion to between 2% and 4%, which helps to counteract polymerization shrinkage. Furthermore, the addition of the antimicrobial polymer polylysine (B1216035) was shown to increase the thickness of the apatite layer precipitated on the composite's surface from approximately 10 to 20 μm after four weeks in a simulated body fluid.
Another approach involves creating hybrid coatings by incorporating strontium phosphate into a cellulose (B213188) acetate (B1210297) (CA) polymer matrix. mdpi.comcapes.gov.brresearchgate.net These composite coatings are produced using a biomimetic method where the polymer is immersed in a modified simulated body fluid containing strontium ions in place of calcium ions. mdpi.comcapes.gov.brresearchgate.net This process results in the nucleation and growth of strontium phosphate crystals within the porous structure of the cellulose acetate membrane. mdpi.comcapes.gov.br Research has shown that this method increases the porosity of the coating, which is beneficial for the delivery of strontium ions. mdpi.com The resulting composite demonstrates enhanced biocompatibility compared to the pure polymer. mdpi.comcapes.gov.br
Table 1: Properties of Experimental Polymer/Ceramic Composites
| Composite Formulation | Filler Content | Monomer Conversion (%) | Polymerization Shrinkage (Calculated, %) | Key Findings |
|---|---|---|---|---|
| Experimental Dental Composite | 15 wt% Tristrontium Phosphate (TSrP) + 10 wt% Monocalcium Phosphate Monohydrate (MCPM) | 64-76 | ~3.4 | Increased water sorption helps balance polymerization shrinkage; promotes apatite precipitation. |
| Cellulose Acetate/Strontium Phosphate (CASrP) Coating | Strontium Phosphate (SrP) | Not Applicable | Not Applicable | Increased porosity and enhanced biocompatibility compared to plain cellulose acetate. mdpi.comcapes.gov.br |
Glass and Glass-Ceramic Systems with Strontium Oxide Incorporation
The incorporation of strontium oxide (SrO) into silicate-based bioactive glasses and glass-ceramics is a strategy to modify their properties. scispace.comresearchgate.netnih.govbohrium.comresearchgate.net In these systems, SrO often acts as a network modifier, substituting for calcium oxide (CaO) due to the chemical similarities between strontium and calcium. nih.gov
Studies on glasses within the system 24.5Na₂O–24.5CaO–6P₂O₅–xSrO–(45-x)SiO₂ have shown that as-prepared glasses are amorphous. scispace.com However, upon heat treatment, they transform into glass-ceramics containing crystalline phases such as apatite (calcium phosphate), wollastonite (calcium silicate), and importantly, calcium strontium phosphate (Ca₂Sr(PO₄)₂). scispace.com The introduction of SrO can lead to an expansion of the glass network because the ionic radius of strontium is larger than that of calcium. scispace.com This expansion can result in a decrease in the glass transition temperature (Tg). scispace.com
The amount of SrO substitution for CaO influences the material's properties. Increasing the SrO content has been shown to enhance material crystallite formation and improve the hardness of the glass matrix. scispace.com However, high levels of SrO substitution (e.g., greater than 10 mol%) in melt-quenched bioactive glasses can sometimes lead to a decrease in the formation rate of the apatite layer, a key indicator of bioactivity. nih.gov The formation of new, less reactive crystalline phases at higher strontium concentrations can contribute to this effect. nih.gov When these glass-ceramics are used to formulate glass ionomer cements by mixing the crystallized glass powder with aqueous poly(acrylic) acid, the formation of strontium and calcium carboxyl groups is confirmed. scispace.com
Table 2: Effect of Strontium Oxide (SrO) in Bioactive Glass Systems
| Glass System | SrO Content (mol%) | Key Crystalline Phases after Heat Treatment | Effect on Properties |
|---|---|---|---|
| 24.5Na₂O–24.5CaO–6P₂O₅–xSrO–(45-x)SiO₂ | 0–15 | Apatite (Ca₃(PO₄)₂), Wollastonite (CaSiO₃), Calcium Strontium Phosphate (Ca₂Sr(PO₄)₂) | Enhanced crystallite formation and hardness with increasing SrO. scispace.com |
| 49.46SiO₂–1.07P₂O₅–(23.08-X)CaO–XSrO–26.38Na₂O | Varied (X) | Predominantly Q² silicate (B1173343) chains | Density increased with Sr content, while oxygen density decreased, indicating a more expanded network. researchgate.net |
| Parent Glass (BG_Ca-Mix) modified with SrO | 10 (replacing CaO) | Apatite | Retained strong apatite-forming ability; good in vitro bioactivity. scispace.com |
Nanostructured Forms of Calcium Strontium Phosphate
Developing nanostructured forms of calcium strontium phosphate, such as nanocrystals, nanofibers, and hollow spheres, offers advantages due to their high surface area-to-volume ratio, which can enhance reactivity and biological interactions. nih.govresearchgate.netnih.govamericanelements.comresearchgate.netmdpi.comcmu.edunih.gov
Nanocrystals and Nanofibers
The synthesis of calcium strontium phosphate as nanocrystals and nanofibers allows for precise control over the material's architecture at the nanoscale.
One effective method for producing nanosized strontium-substituted calcium phosphates is continuous microwave-assisted flow synthesis. nih.gov This technique has been used to create fine nanopowders composed of nanorods smaller than 100 nm from solutions of calcium nitrate (B79036), strontium nitrate, and diammonium hydrogen phosphate. nih.gov For example, a composition with 5 wt% strontium resulted in well-separated nanorods with dimensions of approximately 80 ± 15 nm in length and 10 ± 5 nm in width. nih.gov This rapid synthesis method yields high-surface-area nanobioceramics in a short time. nih.gov
Electrospinning is another versatile technique used to create composite nanofibers. mdpi.com A nanohybrid fibrous membrane of polycaprolactone/chitosan (PCL/CS) incorporating strontium-doped calcium phosphate (Sr-CaP) has been developed for guided bone regeneration. mdpi.com The electrospinning process allows for the creation of nanofibers with a structure that mimics the natural extracellular matrix. mdpi.com Additionally, sol-gel methods combined with electrospinning can produce calcium phosphate nanofibers that can be either solid or have a core-shell structure with a polymeric core. researchgate.net
Table 3: Synthesis and Characteristics of Calcium Strontium Phosphate Nanostructures
| Nanostructure Type | Synthesis Method | Precursors/Materials | Resulting Morphology & Size |
|---|---|---|---|
| Nanorods | Continuous Microwave-Assisted Flow Synthesis | Calcium nitrate, Strontium nitrate, Diammonium hydrogen phosphate | Well-separated nanorods (~80 nm length, ~10 nm width) nih.gov |
| Nanofibers | Electrospinning | Polycaprolactone/Chitosan (PCL/CS), Sr-doped Calcium Phosphate (Sr-CaP) | Nanohybrid fibrous membrane mdpi.com |
| Nanofibers | Sol-gel and Electrospinning | Polymer template, Calcium phosphate precursors | Solid or core-shell nanofibers researchgate.net |
Hollow Microspheres and Nanospheres
Hollow microspheres and nanospheres of calcium strontium phosphate are of significant interest, particularly for applications like drug delivery, due to their high specific surface area and porous structure. researchgate.netnih.govamericanelements.comrsc.org
A microwave-hydrothermal method has been successfully used to synthesize strontium-doped amorphous calcium phosphate porous microspheres (SrAPMs). researchgate.netnih.govamericanelements.com This process utilizes fructose (B13574) 1,6-bisphosphate as an organic source of phosphate ions. researchgate.netnih.govamericanelements.com The resulting SrAPMs exhibit a mesoporous structure and a high specific surface area. researchgate.netnih.govamericanelements.com These characteristics make them effective for loading therapeutic agents. nih.gov When incorporated into a collagen scaffold, these microspheres have been shown to improve the mechanical properties of the scaffold. nih.gov
The synthesis of spherical nanoparticles can also be achieved through a precipitation method, followed by surface functionalization. mdpi.com Strontium-doped calcium phosphate nanospheres with diameters of approximately 40–70 nm have been produced with varying degrees of strontium substitution (5, 10, 15, and 20 mol%). mdpi.com The addition of strontium was found to significantly decrease the internal crystallinity, rendering the particles nearly amorphous as determined by X-ray diffraction. mdpi.com Another innovative approach uses DNA as a template to control the mineralization and colloidal stability of strontium-doped calcium phosphate nanoparticles. acs.orgnih.govnih.gov This one-pot synthesis method, conducted at physiological temperature and pH, produces monodispersed spherical nanoparticles of about 300 nm in diameter. acs.orgnih.gov
Table 4: Characteristics of Spherical Calcium Strontium Phosphate Nanostructures
| Structure Type | Synthesis Method | Key Features | Size |
|---|---|---|---|
| Porous Microspheres (SrAPMs) | Microwave-hydrothermal | Amorphous, mesoporous, high specific surface area. researchgate.netnih.govamericanelements.com | Not specified |
| Nanospheres | Precipitation | Nearly X-ray amorphous. mdpi.com | 40–70 nm mdpi.com |
| Nanoparticles (SrCaP-DNA NPs) | DNA-templated mineralization | Monodispersed, spherical. acs.orgnih.gov | ~300 nm acs.org |
Functionalization and Surface Modification
Surface functionalization is a critical step to tailor the properties of calcium strontium phosphate materials for specific biological applications. mdpi.comcapes.gov.brmdpi.comwalshmedicalmedia.comnih.govnih.govresearchgate.netmdpi.comsemanticscholar.org These modifications aim to improve biocompatibility, control interactions with biological entities, and add new functionalities like targeted delivery.
One common strategy is the application of coatings. A biomimetic method can be used to create a strontium-substituted calcium phosphate layer on various substrates. mdpi.comcapes.gov.br This involves immersing the substrate in a modified simulated body fluid where strontium ions partially or fully replace calcium ions. mdpi.comcapes.gov.br This low-temperature process can produce bone-like nanostructured apatite crystals. nih.gov
Polymer coatings are also widely used to stabilize nanoparticles and introduce functional groups. Strontium-doped calcium phosphate nanoparticles have been surface-functionalized with cationic polymers like polyethyleneimine (PEI) or anionic polymers like carboxymethylcellulose (CMC). mdpi.com This stabilization is crucial for maintaining colloidal stability in biological media.
More advanced functionalization can be achieved through multi-step chemical modifications. For instance, calcium phosphate nanoparticles can be coated with a silica (B1680970) shell, which is then modified using siloxane chemistry to introduce azide (B81097) or alkyne groups. mdpi.comsemanticscholar.org This allows for the covalent attachment of molecules, such as proteins or gold nanoparticles, via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). mdpi.comsemanticscholar.org
Another approach involves using DNA as a templating agent during the synthesis of strontium-doped calcium phosphate nanoparticles. acs.orgnih.govnih.gov In this method, DNA controls the mineralization process and stabilizes the resulting colloidal solution, which is particularly useful for applications like gene delivery. acs.orgnih.govnih.gov Pulsed electrodeposition has also been employed to deposit strontium-doped calcium phosphate onto nanostructured titanium dioxide surfaces, creating reactive sites for further functionalization. walshmedicalmedia.com
Table 5: Overview of Surface Functionalization Techniques
| Functionalization Method | Modifying Agent/Process | Purpose/Outcome |
|---|---|---|
| Biomimetic Coating | Modified Simulated Body Fluid (with Sr²⁺) | Creates a bone-like, bioactive surface layer. mdpi.comcapes.gov.brnih.govresearchgate.net |
| Polymer Stabilization | Polyethyleneimine (PEI), Carboxymethylcellulose (CMC) | Enhances colloidal stability of nanoparticles. mdpi.com |
| Click Chemistry | Silica shell with azide/alkyne groups | Allows for covalent attachment of specific molecules (e.g., proteins). mdpi.comsemanticscholar.org |
| DNA Templating | DNA | Controls nanoparticle mineralization and stabilizes the colloidal solution for gene delivery. acs.orgnih.govnih.gov |
| Pulsed Electrodeposition | Electrodeposition onto TiO₂ nanotubes | Creates reactive sites for CaP adsorption and further functionalization. walshmedicalmedia.com |
| Mesoporous Silica Nanoparticle (MSN) Coating | Calcium Phosphate, Zinc | Creates a pH-sensitive gating system for controlled ion delivery. nih.gov |
Integration with Organic Components (e.g., Gelatin, Polylysine)
The functional properties of phosphoric acid, calcium strontium salt are significantly enhanced through the creation of composite materials with organic polymers. These composites leverage the biological activity of the inorganic salt and the structural and functional attributes of the organic matrix, leading to advanced biomaterials for various applications.
Integration with Gelatin: Composite scaffolds fabricated from gelatin and strontium-substituted calcium phosphate have been developed using a coprecipitation method followed by freeze-drying to create a unidirectional porous structure. nih.gov This process results in a homogenous composite with interconnected pores ranging from 200-400 μm, a size considered optimal for bone tissue engineering applications. nih.gov The primary crystalline phase in these scaffolds is hydroxyapatite (B223615), with strontium successfully incorporated into the crystal structure. nih.gov Degradation studies of these composite scaffolds showed a mass loss of approximately 20% after five weeks. nih.gov In vitro studies confirmed that the inclusion of strontium in the gelatin-based scaffolds significantly boosted the proliferation of human osteoblastic cells, indicating strong potential for bone tissue engineering. nih.gov The pH during the synthesis of such composites is a critical parameter, as it dictates the final mineral composition and the amount of the organic component that gets incorporated into the precipitate. researchgate.net
| Organic Component | Composite System | Key Research Findings | References |
|---|---|---|---|
| Polylysine | Light-cured dental composite with tristrontium phosphate and polylysine (PLS). | Polylysine increased the apatite layer thickness from ~10 µm to 20 µm after 4 weeks. The composite showed a burst release of PLS (3.7%) followed by diffusion-controlled release. | plos.orgnih.govnih.gov |
| Gelatin | Porous scaffolds of gelatin-strontium substituted calcium phosphate. | Scaffolds possess unidirectional pores (200-400 µm). They degraded by ~20% after 5 weeks and significantly increased osteoblastic cell proliferation. | nih.gov |
Surface Adhesion Properties and Enhancement Mechanisms
The ability of this compound to adhere to various substrates, particularly biomedical implants, is critical for its application in bone regeneration and orthopedic devices. Research has focused on enhancing these adhesive properties to promote better integration with host tissues.
Furthermore, ionic substitution in the crystal lattice can alter the surface charge of the material. The creation of a more electronegative surface has been linked to increased surface adhesion and is a factor in promoting osseointegration, which is the direct chemical bonding between bone and an implant surface. nih.gov Studies have shown that optimizing the concentration of strontium is crucial, as the biological response and adhesive properties are dose-dependent. mdpi.com In a specific study, a strontium phosphate coating on a magnesium substrate demonstrated a strong mean adhesion strength of 30 MPa in a pull-off test, indicating a reliable and well-adhered coating. impactfactor.org
| Substrate Material | Enhancement Method | Key Adhesion-Related Findings | References |
|---|---|---|---|
| Titanium | Strontium-doping of calcium phosphate coating. | Sufficient strontium concentration enhances cell adhesion and proliferation. High Sr substitution decreases particle size and increases solubility, improving cellular attachment. | mdpi.comnih.govresearchgate.net |
| Magnesium | Strontium phosphate coating. | Coating showed a mean adhesion strength of 30 MPa. The coating process was found to be reliable and effective. | impactfactor.org |
| General | Ionic substitutions creating charge imbalances. | A more electronegative surface, which can result from ionic substitutions, is linked to increased surface adhesion and promotes osseointegration. | nih.gov |
Material Degradation Studies
Controlled Degradation Mechanisms
The degradation of this compound is a critical feature for its use in bone tissue engineering, as the material should ideally degrade at a rate that matches the formation of new tissue. The degradation process is not a simple dissolution but a complex interplay of physicochemical and biological mechanisms.
Physicochemical and Cell-Mediated Degradation: Degradation can occur through several pathways, including hydrolysis, oxidation, and enzymatic reactions. mdpi.com In an aqueous environment, the process can be diffusion-controlled, particularly in its initial stages. nih.gov However, in vivo, the process is dominated by cell-mediated events. nih.gov Various cell types are involved, including monocytes, macrophages, fibroblasts, and osteoblasts, which can degrade the material through phagocytosis (engulfing small particles). nih.gov Studies have specifically shown that macrophages can accelerate the degradation of strontium-substituted calcium polyphosphate scaffolds. nih.gov
A key biological degradation mechanism involves osteoclasts, the cells responsible for natural bone resorption. nih.gov Osteoclasts attach to the material's surface and create a sealed, acidic microenvironment (known as a Howship's lacuna) by pumping out protons. nih.gov This localized drop in pH significantly increases the solubility of the calcium phosphate matrix, causing it to demineralize and dissolve. nih.gov
Intrinsic Material Control: Beyond cellular actions, the degradation rate can be pre-programmed into the material itself. By creating composite scaffolds with specific architectures, such as strontium-doped tricalcium phosphate microspheres, a multi-stage, controllable degradation can be achieved. nih.gov The porosity and phase composition of the material are key parameters that can be adjusted to control how quickly it degrades. nih.gov
Factors Influencing Degradation Rates (e.g., Sr content, pH)
The rate at which this compound degrades can be precisely tuned by manipulating several key factors during its synthesis and in its application environment.
Influence of Strontium (Sr) Content: The concentration of strontium within the calcium phosphate structure is a dominant factor influencing its degradation rate. A significant body of research shows that increasing the molar substitution of calcium with strontium leads to a faster degradation and dissolution of the material. scientific.netnih.govnih.gov An in vivo study demonstrated that calcium phosphate cements containing 5% and 10% strontium had markedly higher degradation rates compared to cements with 1% or no strontium. scientific.net This effect is attributed to the larger ionic radius of the strontium ion (Sr²⁺) compared to the calcium ion (Ca²⁺). mdpi.com The incorporation of the larger Sr²⁺ ion into the crystal lattice causes structural distortion and destabilization, making the material more soluble and thus more susceptible to degradation. nih.govmdpi.com
Influence of pH: The pH plays a multifaceted role in the degradation process. As described previously, the local pH of the biological environment is critical; acidic conditions, such as those generated by osteoclasts, will accelerate the dissolution of the material. nih.gov Additionally, the pH of the initial solution during the synthesis of the material is a determinative factor. The pH level during precipitation dictates which calcium phosphate phases are formed (e.g., brushite vs. hydroxyapatite, or SrHPO₄ vs. Sr₃(PO₄)₂). nih.govscielo.br Since these different phases possess different intrinsic solubilities, the synthesis pH effectively pre-sets the material's inherent degradation rate. The coprecipitation of strontium with calcium phosphate, and thus the stability of the final product, is directly dependent on the pH of the reaction. iaea.org
| Influencing Factor | Specific Condition | Observed Effect on Degradation | References |
|---|---|---|---|
| Strontium (Sr) Content | Increasing Sr content | Increases degradation rate/solubility. | nih.govnih.govnih.govmdpi.com |
| 5% and 10% Sr substitution in cement | Showed obviously higher in vivo degradation rates than 0% or 1% Sr. | scientific.net | |
| High substitution ratio of Sr | Increases solubility of the coating. | nih.govresearchgate.net | |
| pH | Acidic micro-environment (e.g., from osteoclasts) | Increases dissolution and resorption of the material. | nih.gov |
| pH during material synthesis | Determines the crystalline phase composition (e.g., SrHPO₄ vs. Sr₃(PO₄)₂), which in turn dictates the intrinsic solubility and degradation rate. | nih.govscielo.briaea.org |
Mechanistic Insights into Bio Material Interactions Excluding Clinical Outcomes
Influence on Cellular Microenvironments
The introduction of biomaterials containing phosphoric acid, calcium strontium salt into a biological system initiates a complex series of interactions at the cellular level. These interactions are pivotal in steering the local tissue response towards regeneration rather than a foreign body reaction. The dissolution of these materials releases strontium (Sr²⁺) and calcium (Ca²⁺) ions, which directly modulate the behavior of local cell populations, creating a pro-osteogenic microenvironment.
The incorporation of strontium into calcium phosphate-based biomaterials has been shown to significantly enhance the differentiation of osteoblasts, the cells responsible for forming new bone. mdpi.com Strontium ions released from the material influence key signaling pathways that govern osteogenesis. mdpi.com Research has demonstrated that appropriate concentrations of strontium can stimulate cell proliferation, adhesion, and the production of osteogenic factors. mdpi.com
Several critical signaling pathways are activated in response to strontium:
Wnt/β-catenin Pathway: This pathway is fundamental for bone formation. Strontium has been shown to activate this pathway, leading to enhanced osteoblastic differentiation. mdpi.com
Bone Morphogenetic Protein-2 (BMP-2): Strontium-doped materials have been observed to increase the expression of BMP-2, a potent growth factor that induces osteoblast differentiation. mdpi.comnih.gov
Runt-related transcription factor 2 (Runx2): As a master regulator of osteogenesis, Runx2 expression is upregulated in the presence of strontium, driving the commitment of mesenchymal stem cells to the osteoblast lineage. mdpi.comnih.gov
In vitro studies have consistently shown that strontium-doped calcium phosphate (B84403) materials significantly improve osteogenic differentiation and biocompatibility. mdpi.com For example, strontium-doped mesoporous bioactive glass scaffolds have been found to markedly promote osteoblast differentiation. mdpi.com Similarly, strontium-substituted calcium sulfate (B86663) hemihydrate mixed with hydroxyapatite (B223615) has been shown to enhance the gene expression of osteogenic markers like osteopontin (B1167477) (OPN) and Bone Sialoprotein (BSP). nih.gov The dual regulatory properties of strontium are sometimes correlated with calcium concentration; at low calcium levels, strontium might inhibit osteoblast function, whereas at high calcium concentrations, it promotes bone regeneration. nih.govnih.gov
Table 1: Effect of Strontium-Doped Calcium Phosphate on Osteogenic Gene and Protein Expression
| Marker | Effect of Strontium | Finding Source(s) |
|---|---|---|
| Alkaline Phosphatase (ALP) | Increased activity | nih.govrsc.org |
| Runt-related transcription factor 2 (Runx2) | Upregulated expression | mdpi.comnih.gov |
| Bone Morphogenetic Protein-2 (BMP-2) | Increased expression | mdpi.comnih.gov |
| Osteocalcin (OCN) | Increased expression | nih.govnih.gov |
| Osteopontin (OPN) | Increased expression | nih.govnih.gov |
| Bone Sialoprotein (BSP) | Increased expression | nih.gov |
| Collagen Type I (COLI) | Increased expression | nih.gov |
Strontium ions exert a "dual regulation" effect on bone remodeling, meaning they simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. nih.gov This dual action is a key advantage in promoting a net gain in bone mass at the material interface.
A primary mechanism for this response is the interaction of strontium ions with the Calcium-Sensing Receptor (CaSR) , which is present on both osteoblasts and osteoclasts. nih.govsigmaaldrich.com Due to their similar ionic charge and radius, Sr²⁺ can act as an agonist for the CaSR. ehu.eus
In Osteoblasts: Activation of the CaSR by strontium triggers downstream signaling cascades, including the activation of phospholipase Cβ, which leads to the release of intracellular Ca²⁺ and the activation of MAPK ERK1/2 and Wnt/NFATc signaling. sigmaaldrich.com These pathways collectively promote osteoblast replication, differentiation, and survival. nih.govsigmaaldrich.com
In Osteoclasts: Strontium's activation of the CaSR in osteoclasts initiates signaling that suppresses their differentiation and maturation and promotes apoptosis (programmed cell death). sigmaaldrich.comehu.eusmdpi.com This leads to a reduction in the breakdown of bone tissue. Strontium-doped hydroxyapatite has been proven to strongly inhibit osteoclast differentiation. nih.gov
This modulation of bone cell activity creates a favorable environment for bone regeneration, tipping the balance from resorption towards formation.
Successful bone regeneration is intrinsically linked to the formation of a vascular network (angiogenesis) and a favorable immune response. Strontium-calcium phosphate materials have been shown to positively influence both processes. researchgate.net
Angiogenesis: The development of new blood vessels is critical for supplying nutrients and oxygen to the regenerating tissue. Strontium ions have been demonstrated to promote angiogenesis. rsc.orgmdpi.com Materials incorporating strontium have been found to increase the expression and release of key angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). mdpi.comrsc.org In vivo studies have confirmed that strontium-containing ceramic implants lead to increased secretion of these growth factors and enhanced neovascularization. mdpi.comrsc.org Strontium-calcium phosphate hybrid cement, for instance, facilitated the migration and tube formation of human umbilical vein endothelial cells (HUVECs) and upregulated the expression of VEGF and Angiopoietin-1 (Ang-1). rsc.org
Immune Response: The initial immune response to an implanted biomaterial can dictate its ultimate success. Strontium has been shown to generate a favorable immune environment at the implantation site. researchgate.net The material can modulate the behavior of immune cells, particularly macrophages. It promotes the polarization of macrophages towards the M2 phenotype, which is associated with anti-inflammatory and tissue-remodeling functions, rather than the pro-inflammatory M1 phenotype. researchgate.net This modulation helps to create an immune microenvironment that is conducive to osteogenesis and tissue repair. nih.gov
Table 2: Influence of Strontium-Calcium Phosphate on Angiogenic and Immune Factors
| Factor | Biological Process | Effect of Strontium | Finding Source(s) |
|---|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | Upregulated expression/secretion | mdpi.comnih.govrsc.org |
| Angiopoietin-1 (Ang-1) | Angiogenesis | Upregulated expression | nih.govrsc.org |
| Basic Fibroblast Growth Factor (bFGF) | Angiogenesis | Increased release | mdpi.com |
| M2 Macrophage Polarization | Immune Response | Promoted | researchgate.net |
Apatite Formation and Biomineralization Processes
Beyond directly influencing cellular behavior, this compound materials play a crucial role in the mineral aspect of bone regeneration by facilitating the formation of new apatite, the primary inorganic component of bone.
Strontium-calcium phosphate materials are bioactive, meaning they can bond to living bone tissue. A key aspect of this bioactivity is their ability to induce the precipitation of a new layer of carbonate-hydroxyapatite on their surface when exposed to physiological fluids. nih.gov The material itself acts as a template or nucleus for this new mineral growth.
The incorporation of strontium into the calcium phosphate structure can influence this process. Strontium's presence can affect the solubility of the material; an increase in strontium substitution can lead to higher solubility, which may slightly destabilize the structure but also enhances the release of ions that can participate in new apatite formation. mdpi.com The surface of these materials provides nucleation sites where calcium and phosphate ions from the surrounding biological fluid can accumulate and precipitate, forming a new apatite layer that is similar in composition to the mineral phase of natural bone. This biomimetic mineralization is a critical step in the integration of the implant with the host tissue. nih.gov Studies using track-etched membranes to create strontium-substituted calcium phosphate nanotubes have shown that these structures can spatially guide biomimetic remineralization in a serum-like solution. nih.gov
The presence of strontium ions released from the biomaterial directly interacts with and influences the body's natural biomineralization pathways. The growth of calcium phosphate crystals is a fundamental aspect of bone formation, and strontium can significantly alter the properties of these newly formed crystals. mdpi.comfrontiersin.org
The substitution of calcium with strontium in the apatite lattice can lead to changes in crystal size, crystallinity, and morphology. mdpi.comfrontiersin.org For instance, the presence of strontium can lead to the formation of highly symmetric crystal structures. mdpi.com However, high levels of strontium substitution can also introduce disorder into the hydroxyapatite structure, potentially culminating in the formation of a stable strontium-rich amorphous calcium phosphate (Sr-ACP) phase alongside the crystalline apatite. researchgate.net This is significant because natural bone mineral contains amorphous phases, particularly in regions of active remodeling.
The interaction is dose-dependent. Research suggests that a physiological limit of around 10 at% of strontium can be incorporated into hydroxyapatite without causing phase segregation. researchgate.net Higher amounts can alter the mineralization process, which may be relevant to understanding bone defects associated with high strontium doses. researchgate.net Ultimately, by becoming part of the newly formed mineral, strontium ions from the biomaterial are integrated into the endogenous biomineralization process, influencing the final quality and characteristics of the regenerated bone tissue.
Protein Adsorption Phenomena
Quantification and Characterization of Protein Adsorption
The quantification and characterization of adsorbed proteins on biomaterial surfaces are essential for elucidating the mechanisms of bio-material interactions. Various analytical techniques are employed to determine the amount and conformational state of proteins upon adsorption.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to quantify the amount of adsorbed protein by detecting the elemental composition of the surface. For instance, by tracking the nitrogen signal, which is unique to proteins in a protein-biomaterial system, the surface coverage of the protein can be determined. nih.govresearchgate.net Studies on different calcium phosphate phases have utilized XPS to generate adsorption isotherms, which illustrate the relationship between the protein concentration in solution and the amount adsorbed on the material surface until a saturation point, often representing a monolayer, is reached. nih.govresearchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provides detailed information about the molecular structure of the adsorbed proteins. By analyzing the fragmentation patterns of the surface molecules, ToF-SIMS can identify specific amino acid residues, offering insights into the protein's orientation and conformational changes upon binding to the material. nih.govresearchgate.net For example, differences in the intensities of secondary ions from hydrophobic and hydrophilic amino acids can indicate structural rearrangements of the protein on the surface. nih.govresearchgate.net
Other methods for quantifying protein adsorption include ellipsometry, quartz crystal microbalance, and surface plasmon resonance, which measure changes in optical properties or mass on the surface as proteins adsorb. nih.gov Computational approaches, such as molecular dynamics (MD) simulations, complement these experimental techniques by providing a molecular-level understanding of the adsorption process, including the interaction energies and conformational changes of the protein. biorxiv.org
Table 1: Techniques for Quantification and Characterization of Protein Adsorption
| Technique | Information Provided | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Quantifies the amount of adsorbed protein by elemental analysis (e.g., nitrogen). | nih.govresearchgate.net |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Investigates the molecular structure and orientation of adsorbed proteins. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Provides molecular-level insights into adsorption mechanisms, kinetics, and protein conformational changes. | biorxiv.org |
Influence of Strontium Substitution on Adsorption Capacity
The incorporation of strontium into the calcium phosphate lattice has a notable effect on the material's protein adsorption capacity. Research indicates that strontium substitution can enhance the adsorption of specific proteins, which is a key factor in modulating the biological response to the material.
Molecular dynamics simulations have shown that strontium-doped hydroxyapatite (a form of calcium strontium phosphate salt) supports the adsorption of fibronectin more effectively than pure hydroxyapatite. biorxiv.org This enhanced affinity is attributed to modifications in the electrostatic interactions between the protein and the material surface due to the presence of strontium ions in the apatite lattice. biorxiv.org The substitution of calcium with strontium alters the surface chemistry and charge distribution, thereby influencing the adsorption kinetics and the number of interacting residues on the protein. biorxiv.org
Experimental studies have corroborated these computational findings. Materials doped with strontium have demonstrated an increased affinity for proteins such as apolipoprotein E (APOE) and vitronectin (VTNC), which are associated with osteogenic and anti-inflammatory functions. nih.gov The presence of strontium has also been found to increase the abundance of coagulation proteins, like prothrombin, on the material's surface. nih.gov This preferential adsorption of certain proteins can be attributed to the changes in the surface properties induced by strontium substitution.
The influence of strontium is not limited to the quantity of adsorbed protein but also extends to the conformation of the adsorbed protein. The presence of strontium can affect the secondary structure of proteins like fibronectin, leading to changes in the flexibility of specific residues. biorxiv.org These conformational changes can, in turn, influence the availability of specific binding motifs, such as the RGD loop in fibronectin, for cell surface receptors. biorxiv.org
Table 2: Effect of Strontium Substitution on Protein Adsorption
| Protein | Effect of Strontium Substitution | Method of Observation | Reference |
| Fibronectin (FN) | Enhanced adhesion and altered adsorption kinetics. | Molecular Dynamics Simulation | biorxiv.org |
| Apolipoprotein E (APOE) | Increased affinity for the material surface. | Mass Spectrometry | nih.gov |
| Vitronectin (VTNC) | Increased affinity for the material surface. | Mass Spectrometry | nih.gov |
| Prothrombin | More abundant on strontium-containing surfaces. | Mass Spectrometry | nih.gov |
Environmental and Industrial Applications Excluding Clinical
Other Non-Biomedical Industrial Applications
While the primary non-clinical focus for strontium-doped calcium phosphate (B84403) is in waste management, the broader category of calcium phosphates has several established industrial uses. The specific properties of the calcium strontium salt variant may offer advantages in these or other novel applications, though dedicated research in these areas is less extensive.
General industrial applications for calcium phosphates include:
Ceramic and Glass Production: Calcium phosphate acts as a fluxing agent, which lowers the melting point and improves the workability of ceramic and glass formulations. It contributes to the physical properties of the final products. vizagchemical.com
Water Treatment: In water purification processes, calcium phosphate can be used as a coagulant to help remove suspended particles and impurities. It is also employed as a phosphate removal agent to combat eutrophication in water bodies. vizagchemical.com
Flame Retardants: Certain forms of calcium phosphate are incorporated into plastics and textiles to act as flame retardants, reducing flammability. vizagchemical.com
The substitution of strontium for calcium could potentially modify the properties of these materials, for instance by altering the refractive index of glasses or the performance of ceramic glazes, but specific industrial applications leveraging these changes are not widely reported.
Future Directions and Emerging Research Avenues
Advanced Computational Modeling and Prediction
The development of new Sr-CaP materials is increasingly being accelerated by advanced computational modeling and prediction. These in silico techniques provide profound insights into the atomic and electronic structures of these compounds, guiding experimental work and reducing the time and cost associated with laboratory-based trial-and-error approaches.
First-principles calculations, a method based on quantum mechanics, have been employed to investigate the fundamental interactions when strontium (Sr²⁺) ions substitute for calcium (Ca²⁺) ions in various calcium phosphate (B84403) phases, such as octacalcium phosphate (OCP) and hydroxyapatite (B223615) (HAp). nih.gov These models can calculate critical parameters like defect formation energies, which reveal the energetic favorability of strontium substitution at different sites within the crystal lattice. nih.gov Research has shown that the energy required for this substitution is dependent on factors like the pH of the surrounding solution and the specific calcium site being replaced. nih.gov
Computational studies have successfully estimated the equilibrium concentrations of strontium in OCP and HAp that align with experimental results under physiological conditions. nih.gov A key predictive finding from this research is that strontium ions can be more favorably incorporated into the OCP structure than into HAp. nih.gov This is significant because OCP is considered a metastable precursor phase in the nucleation of HAp during bone formation, suggesting that strontium may exert its beneficial effects early in the biomineralization process. nih.gov By predicting how compositional and environmental factors influence structural stability, these models are essential for designing next-generation Sr-CaP biomaterials with tailored properties.
| Computational Method | Investigated System | Key Findings & Predictions | Reference |
|---|---|---|---|
| First-Principles Calculations | Sr²⁺ substitution in Octacalcium Phosphate (OCP) and Hydroxyapatite (HAp) | Calculated defect formation energies; predicted that Sr²⁺ substitution is more favorable in OCP than in HAp. | nih.gov |
| Thermodynamic Modeling | Calcium Phosphate Cements (CPCs) | Aids in understanding multifactorial interactions among processing parameters to tailor device design. | researchgate.net |
| Equilibrium Modeling | Divalent Cation-Phosphonate Precipitates | Simulates the equilibrium of complex systems involving aqueous ions, speciation, and precipitation. | researchgate.net |
Integration with Additive Manufacturing Technologies
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of medical implants by enabling the creation of patient-specific scaffolds with complex and precisely controlled architectures. The integration of Sr-CaP materials with these technologies is a major area of future research, aiming to produce bone grafts that are not only anatomically accurate but also biologically active.
Researchers are developing specialized "inks" or "pastes" for 3D printing by incorporating Sr-CaP powders into printable binders. nih.govresearchgate.net One method involves adding strontium carbonate (SrCO₃) to a β-tricalcium phosphate (β-TCP) formulation, which can then be extruded layer-by-layer to form a scaffold. nih.gov Studies show that this approach maintains excellent printability and high fidelity to the original computational design. nih.gov Interestingly, the high temperatures involved in post-processing can cause the strontium to be incorporated into the crystal lattice, inducing a partial phase transformation from β-TCP to strontium-substituted hydroxyapatite. nih.govresearchgate.net
The resulting 3D-printed Sr-CaP scaffolds exhibit interconnected macroporous structures, which are crucial for cell infiltration, nutrient transport, and new tissue growth. nih.gov Furthermore, the incorporation of strontium has been found to enhance the mechanical properties of the scaffolds. For example, adding strontium to β-TCP scaffolds increased their compressive strength, and 3D-printed strontium-zinc-phosphate (SZP) scaffolds showed compressive strength comparable to that of pure β-TCP scaffolds. nih.govrsc.org This combination of structural integrity and bioactive function makes 3D-printed Sr-CaP scaffolds a versatile candidate for bone tissue engineering. rsc.org
| 3D Printing Approach | Material System | Key Outcomes | Reference |
|---|---|---|---|
| Ink-Based Extrusion | β-Tricalcium Phosphate (β-TCP) with Strontium Carbonate (SrCO₃) | Increased compressive strength compared to pure β-TCP scaffolds; high printing fidelity. | nih.gov |
| Solution Combustion & 3D Printing | Strontium-Zinc-Phosphate (SrZn₂(PO₄)₂) | Comparable porosity and compressive strength to β-TCP scaffolds but with added biological functions. | rsc.org |
| 3D Printing Technique | Strontium-containing Mesoporous Bioactive Glass (Sr-MBG) | Uniform interconnected macropores; significantly enhanced compressive strength (~170 times that of foam-templated scaffolds). | nih.gov |
| Biomimetic Coating on 3D Scaffold | Al₂O₃/ZrO₂ scaffold coated with Strontium-enriched Phosphate | Formation of strontium-calcium phosphate phases on the scaffold surface after immersion in simulated body fluid. | researchgate.net |
Multi-Functional Material Design
The next generation of bone regenerative materials is expected to be multi-functional, providing a combination of therapeutic effects beyond simple bone replacement. The inherent bioactivity of strontium makes Sr-CaP an ideal platform for creating such advanced materials. Future research is focused on co-doping Sr-CaP with other therapeutic ions and designing structures that can perform multiple roles simultaneously.
A significant area of investigation is the development of materials with both osteogenic (bone-forming) and antibacterial properties. By co-doping β-TCP with both strontium and copper (Cu), researchers have created a material that not only stimulates bone cells but also shows significant inhibitory activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net Similarly, strontium-zinc-phosphate bioceramics have demonstrated a combination of osteogenic, angiogenic (promoting new blood vessel formation), immunomodulatory, and antibacterial functions. rsc.org
Beyond antibacterial action, these multi-functional materials are being designed for other purposes. The Sr-Cu co-doped phosphates have also been investigated for their piezoelectric properties, which could be harnessed to provide electrical stimulation to tissues upon mechanical loading. mdpi.comresearchgate.net Furthermore, the inherent porosity of some Sr-CaP formulations, such as strontium-doped amorphous calcium phosphate microspheres or mesoporous bioactive glasses, makes them suitable for local drug delivery. nih.govacs.org These materials can be loaded with antibiotics or growth factors, providing a sustained release directly at the site of injury. nih.govacs.org This multi-pronged approach, combining structural support with chemical and biological cues, is a hallmark of future biomaterial design.
| Multi-Functional Design | Material Composition | Combined Functions | Reference |
|---|---|---|---|
| Co-doping | Strontium-Copper co-doped β-Tricalcium Phosphate (Ca₉.₅₋ₓSrₓCu(PO₄)₇) | Osteogenic, Antibacterial, Piezoelectric | mdpi.comresearchgate.net |
| Co-doping | Strontium-Zinc-Phosphate (SrZn₂(PO₄)₂) | Osteogenic, Angiogenic, Immunomodulatory, Antibacterial | rsc.org |
| Porous Structure | Strontium-containing Mesoporous Bioactive Glass (Sr-MBG) | Osteogenic, Angiogenic, Sustained Drug Delivery | nih.gov |
| Porous Microspheres | Strontium-doped Amorphous Calcium Phosphate (SrAPMs) | Osteogenic, Antibiotic Carrier (Drug Delivery) | acs.org |
Exploring Novel Synthesis Pathways
The method used to synthesize Sr-CaP materials critically determines their final properties, including crystallinity, particle size, phase purity, and dissolution rate. Consequently, a major thrust of future research is the exploration of novel synthesis pathways that offer greater control over these characteristics, leading to materials optimized for specific biological responses.
Traditional methods like solid-state reactions at high temperatures are being refined to produce complex, co-doped solid solutions such as Sr-Cu-β-TCP. mdpi.comresearchgate.netmdpi.com However, newer, more advanced techniques are gaining prominence:
Microwave-Assisted Synthesis: This approach uses microwave energy to rapidly and uniformly heat precursors, leading to the fast fabrication of nanosized particles. nih.gov A specific example is the continuous microwave-assisted flow synthesis (CMFS), which can produce very fine nanorods of Sr-CaP in minutes, a significant time reduction compared to conventional wet precipitation methods. nih.gov Another variation is the microwave-hydrothermal method, used to create porous microspheres of strontium-doped amorphous calcium phosphate. acs.org
Pulsed Electrodeposition: This technique allows for the creation of thin, uniform Sr-CaP coatings on metallic implant surfaces, such as titanium alloys. nih.gov By carefully controlling the electrical pulses and the composition of the electrolytic solution, it is possible to achieve a specific level of strontium substitution and influence the dissolution properties of the coating. nih.gov
Solution Combustion Synthesis: This is a high-energy, rapid method used to produce fine, single-phase ceramic powders. It has been successfully employed to synthesize strontium-zinc-phosphate (SrZn₂(PO₄)₂) bioceramics. rsc.org
Biomimetic Synthesis: These methods aim to mimic the natural process of bone mineralization at physiological temperature and pH. mdpi.com Typically, a substrate is immersed in a simulated body fluid (SBF) enriched with strontium ions, leading to the gradual deposition of a bone-like Sr-CaP layer. researchgate.netmdpi.com This gentle approach is particularly suitable for coating temperature-sensitive materials.
Two-Step Hydration Process: Developed for calcium phosphate cements (CPCs), this novel pathway results in a material with a very compact microstructure and exceptionally high compressive strength. nih.gov
Each of these pathways offers a unique set of advantages, and future work will focus on matching the synthesis technique to the desired material properties and clinical application.
| Synthesis Pathway | Description | Resulting Material/Form | Reference |
|---|---|---|---|
| Solid-State Reaction | High-temperature reaction of solid precursors. | Crystalline powders, co-doped solid solutions. | mdpi.comresearchgate.netmdpi.com |
| Continuous Microwave-Assisted Flow Synthesis (CMFS) | Rapid synthesis using microwave heating in a continuous flow system. | Nanosized powders and nanorods. | nih.gov |
| Pulsed Electrodeposition | Deposition of a coating on a conductive substrate from an electrolytic solution using electrical pulses. | Thin coatings on metallic implants. | nih.gov |
| Solution Combustion Synthesis | A rapid, high-energy process involving an exothermic reaction in a solution of precursors. | Fine, single-phased bioceramic powders. | rsc.org |
| Biomimetic Method | Deposition from a simulated body fluid (SBF) to mimic natural mineralization. | Bioactive coatings on various substrates. | researchgate.netmdpi.com |
| Two-Step Hydration | A novel process for cements leading to a compact final structure. | High-strength calcium phosphate cement. | nih.gov |
Q & A
Q. Example Protocol :
- Dissolve Ca(NO₃)₂·4H₂O and Sr(NO₃)₂ in deionized water.
- Add (NH₄)₂HPO₄ dropwise at 80°C under constant stirring (pH maintained at 9.5 using NH₄OH).
- Centrifuge, wash, and dry the precipitate. Analyze via XRD (JCPDS 09-0432 for apatite) and EDX for Ca/Sr ratios .
Advanced: How does strontium substitution in calcium phosphate alter ion-release kinetics and bioactivity in simulated physiological environments?
Strontium substitution (5–10% Sr²⁺) enhances osteoblast proliferation but modifies solubility. In vitro studies using SBF (simulated body fluid) show Sr-substituted apatite releases Ca²⁺ and Sr²⁺ ions at rates 20–30% slower than pure hydroxyapatite due to stronger Sr-PO₄ bonding . Methodologically, ICP-MS quantifies ion release over 14 days, while ALP assays track osteogenic activity. Conflicting data on optimal Sr% (e.g., 5% vs. 10%) require ANOVA to assess statistical significance across replicates .
Q. Key Parameters :
| Sr Substitution (%) | Ca²⁺ Release (ppm/day) | ALP Activity (U/mg) |
|---|---|---|
| 0 (Control) | 12.3 ± 1.2 | 0.45 ± 0.03 |
| 5 | 9.8 ± 0.9 | 0.68 ± 0.05 |
| 10 | 7.1 ± 0.7 | 0.72 ± 0.06 |
Basic: What analytical techniques are recommended to distinguish calcium strontium phosphate from similar salts (e.g., Ca₃(PO₄)₂ or SrHPO₄)?
- XRD : Differentiate phases via peak positions (e.g., apatite [2θ = 31.8°] vs. monetite [2θ = 26.6°]) .
- FTIR : Identify PO₄³⁻ vibrational modes (ν₃ at 1040 cm⁻¹, ν₁ at 960 cm⁻¹) and OH⁻ bands (3570 cm⁻¹ for apatite) .
- EDX : Quantify Ca/Sr atomic ratios (e.g., 1:1 in SrCaPO₄ vs. 3:2 in β-TCP) .
Advanced: How do lactic acid additives and pH variations during synthesis affect the surface stability of Sr-substituted calcium phosphate?
Lactic acid (0.1–0.5 M) acts as a chelating agent , delaying nucleation and reducing crystallite size by 40–60% . At pH 5–6, it promotes amorphous calcium phosphate (ACP) formation, while pH >7 stabilizes crystalline phases. High-throughput screening (e.g., 96-well plates with varying pH/additive concentrations) combined with molecular dynamics simulations can model surface energy changes .
Contradiction Note : Some studies report lactic acid increases Sr²⁺ incorporation, while others observe inhibited growth due to competitive adsorption. Resolving this requires XPS to analyze surface Sr/Ca ratios .
Basic: What is the role of calcination temperature on the phase transformation of calcium strontium phosphate?
Calcination at 600–800°C converts ACP to crystalline apatite, while >900°C forms β-tricalcium phosphate (β-TCP) with Sr²⁺ occupying Ca²⁺ sites. TGA-DSC tracks weight loss (e.g., H₂O and CO₂ removal) and phase transitions. For example:
- 200–400°C: Dehydration (~10% mass loss).
- 800°C: Apatite crystallization (endothermic peak at 780°C).
- 1100°C: β-TCP formation (exothermic peak at 1050°C) .
Advanced: How can researchers resolve discrepancies in reported solubility product (Ksp) values for Sr-substituted calcium phosphate?
Discrepancies arise from synthesis methods (e.g., co-precipitation vs. solid-state) and ionic strength of media. To standardize:
Use ion-selective electrodes to measure [Ca²⁺] and [Sr²⁺] in saturated solutions.
Calculate Ksp using Debye-Hückel theory to adjust for activity coefficients.
Compare results with thermodynamic databases (e.g., PHREEQC) .
Q. Reported Ksp Values :
| Compound | Log Ksp (25°C) | Method |
|---|---|---|
| SrHPO₄ | -6.78 ± 0.12 | Potentiometry |
| SrCaPO₄ (5% Sr) | -7.21 ± 0.15 | ICP-MS |
| β-TCP (10% Sr) | -28.9 ± 0.3 | Solubility equilibrium |
Basic: What safety protocols are essential when handling phosphoric acid in calcium strontium phosphate synthesis?
- Use fume hoods and PPE (gloves, goggles) due to phosphoric acid’s corrosive nature (Risk Code: R36/37/38) .
- Neutralize waste with CaCO₃ (2 H₃PO₄ + 3 CaCO₃ → Ca₃(PO₄)₂ + 3 CO₂ + 3 H₂O) .
Advanced: What computational methods predict the thermodynamic stability of Sr-substituted calcium phosphate under varying pH and temperature?
Density Functional Theory (DFT) models Sr²⁺ substitution energies in apatite lattices, while Molecular Dynamics (MD) simulates dissolution kinetics. Software like VASP or LAMMPS can correlate Sr% with formation enthalpies (ΔHf) .
Basic: How does Sr substitution affect the acid resistance of calcium phosphate coatings?
Sr²⁺ improves acid resistance by 15–20% (tested in 0.1 M HCl for 24 h). Gravimetric analysis measures mass loss, while XPS confirms Sr enrichment on the surface post-etching .
Advanced: What in vitro models best evaluate the osteoinductivity of Sr-substituted calcium phosphate scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
